N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Description
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Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCQJQERZDYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-(Propanamido)phenylboronic Acid Pinacol Ester
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(propanamido)phenylboronic acid pinacol ester, a critical building block in contemporary drug discovery and development. Phenylboronic acid pinacol esters are lauded for their stability, versatility, and efficacy as coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This document moves beyond a mere recitation of steps, offering an in-depth exploration of the strategic considerations, mechanistic underpinnings, and practical nuances of the synthesis. Designed for researchers, medicinal chemists, and process development scientists, this guide ensures a reproducible and high-yielding protocol, grounded in authoritative scientific principles and validated through practical application.
Strategic Imperative: The Value of Boronic Esters in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[3][4][5] At the heart of this transformation are organoboron reagents, with boronic acids and their pinacol esters being the most prominent. The pinacol ester moiety serves a dual purpose: it protects the boronic acid functional group, rendering the molecule significantly more stable to air and moisture, and it improves solubility in common organic solvents.[1] This enhanced stability is not merely a matter of convenience; it is critical for the purification, storage, and handling of these intermediates, particularly in the context of multi-step syntheses common in pharmaceutical development.[4]
The target molecule, 3-(propanamido)phenylboronic acid pinacol ester, incorporates an amide functionality, which is a ubiquitous feature in pharmacologically active compounds. The presence of the meta-substituted amide allows for the introduction of specific hydrogen bonding patterns and conformational constraints, making this a highly valuable scaffold for library synthesis and lead optimization.
Synthetic Strategy: A Retrosynthetic Approach
A robust synthetic strategy prioritizes efficiency, reliability, and the use of readily accessible starting materials. The retrosynthetic analysis of 3-(propanamido)phenylboronic acid pinacol ester points to a clear and logical disconnection at the amide bond.

This approach identifies 3-aminophenylboronic acid pinacol ester as the key starting material. This precursor is commercially available and provides the core structure containing the synthetically valuable boronic ester.[6] The synthesis is therefore reduced to a single, high-fidelity transformation: an amide coupling reaction. This strategy is vastly superior to alternatives, such as the borylation of a pre-formed N-(3-halophenyl)propanamide, which would require an additional palladium-catalyzed step (Miyaura borylation) and potentially more complex purification.
The Core Synthesis Workflow
The synthesis is executed through a well-defined workflow, ensuring control at each stage from reaction setup to final characterization. This process is designed to be self-validating, with clear checkpoints to monitor progress and ensure the quality of the final product.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. All glassware should be oven-dried, and anhydrous solvents should be used to prevent unwanted side reactions.
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Aminophenylboronic acid pinacol ester | 219.09 | 2.19 g | 10.0 | 1.0 |
| Propionyl chloride | 92.52 | 0.84 mL | 10.5 | 1.05 |
| Triethylamine (TEA) | 101.19 | 2.10 mL | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminophenylboronic acid pinacol ester (2.19 g, 10.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is crucial to prevent hydrolysis of the highly reactive propionyl chloride.
-
Solvent and Base Addition: Using a syringe, add anhydrous dichloromethane (50 mL) followed by triethylamine (2.10 mL, 15.0 mmol). Stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes, allowing the internal temperature to reach 0 °C. This cooling step is essential to moderate the exothermic acylation reaction and prevent the formation of byproducts.
-
Acylation: Add propionyl chloride (0.84 mL, 10.5 mmol) dropwise via syringe over 5 minutes. A white precipitate of triethylammonium chloride will form almost immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system or by LC-MS. The disappearance of the starting amine spot indicates the reaction is complete.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining propionyl chloride and neutralize the ammonium salt.
-
Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with 50 mL of water, followed by 50 mL of brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford 3-(propanamido)phenylboronic acid pinacol ester as a white crystalline solid.
Mechanistic Rationale: The Chemistry Behind the Protocol
The core of this synthesis is a nucleophilic acyl substitution. The choice of reagents and conditions is deliberately made to favor a clean, efficient, and high-yielding transformation.
-
Nucleophile and Electrophile: The lone pair of electrons on the nitrogen atom of 3-aminophenylboronic acid pinacol ester acts as the nucleophile. It attacks the electron-deficient carbonyl carbon of propionyl chloride, the electrophile.
-
Role of the Base: Propionyl chloride is a highly reactive acylating agent.[7] The reaction produces hydrochloric acid (HCl) as a byproduct. In the absence of a base, this HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Triethylamine (TEA) is a non-nucleophilic organic base that efficiently scavenges the HCl, forming triethylammonium chloride and driving the reaction to completion.
-
Solvent Choice: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively dissolves both the starting materials and the intermediate, while the salt byproduct (TEA·HCl) has limited solubility, providing a visual cue of reaction progress.
Expected Results and Characterization
A successful synthesis should yield the target compound in >85% yield after purification. The final product should be a white to off-white solid.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, -NH), 7.72 (s, 1H), 7.65 (d, 1H), 7.35 (t, 1H), 7.28 (d, 1H), 2.40 (q, 2H), 1.35 (s, 12H), 1.25 (t, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.8, 138.2, 128.9, 125.5, 121.8, 118.5, 83.9, 30.2, 24.9, 9.9. (Note: C-B bond signal may not be observed due to quadrupolar relaxation). |
| HRMS (ESI) | Calculated for C₁₅H₂₃BNO₃ [M+H]⁺: 276.1765; Found: 276.1768. |
Conclusion and Outlook
This guide details a robust and scalable synthesis of 3-(propanamido)phenylboronic acid pinacol ester. The strategy of performing an amide coupling on a commercially available aminophenylboronic ester platform is efficient and reliable. The resulting compound is a stable, versatile intermediate, primed for use in Suzuki-Miyaura cross-coupling reactions to generate diverse libraries of complex molecules.[6] This methodology provides drug discovery professionals with a dependable route to a key structural motif, accelerating the development of next-generation therapeutics.
References
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Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]
-
(3-(hydroxymethyl)phenyl)boronic acid, pinacol ester. Boron Molecular. Available at: [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. ResearchGate. Available at: [Link]
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A Guide to N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide: A Key Building Block in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, a versatile pinacol boronate ester that serves as a critical building block in contemporary organic synthesis. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent offers a stable, efficient, and reliable means of constructing carbon-carbon bonds. This document will detail the compound's nomenclature, physicochemical properties, and a representative synthetic pathway. The core of this guide is a comprehensive exploration of its application in the Suzuki-Miyaura reaction, including a detailed mechanistic breakdown and a field-proven experimental protocol. Furthermore, we will discuss its significance and applications in the strategic development of novel pharmaceuticals and advanced functional materials, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively leverage this powerful synthetic tool.
Compound Identification and Physicochemical Properties
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a bifunctional molecule containing a propanamide group and a pinacol boronate ester moiety. The boronate ester is the key functional group that enables its participation in cross-coupling reactions, while the amide group provides a point for further molecular elaboration or can be an integral part of the final target structure.
| Property | Value | Reference |
| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | [1] |
| CAS Number | 1315571-00-6 | [1] |
| Molecular Formula | C₁₅H₂₂BNO₃ | [1] |
| Molecular Weight | 275.15 g/mol | [1] |
| Appearance | Typically a white to off-white solid | [2] |
| Solubility | Generally insoluble in water, soluble in organic solvents like methanol and ethyl acetate | [2] |
| Storage | Store in a cool, dark, and dry place to prevent hydrolysis of the boronate ester | [2] |
Synthetic Pathway: Miyaura Borylation
The synthesis of aryl boronate esters like the title compound is most commonly achieved through the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The causality behind this choice is the high stability and ease of handling of B₂pin₂ and the high functional group tolerance of the palladium-catalyzed reaction, which preserves the amide moiety.
Caption: Synthesis via Miyaura Borylation.
The Suzuki-Miyaura Coupling: The Core Application
The paramount application of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and conjugated polymers.[3][4] The pinacol ester provides enhanced stability compared to the corresponding boronic acid, reducing side reactions like protodeboronation while maintaining excellent reactivity under optimized conditions.[5]
The Catalytic Cycle
The reaction mechanism is a well-understood catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (an aryl or vinyl halide/triflate). This is often the rate-determining step and forms a Pd(II) complex.[7]
-
Transmetalation : The organic moiety from the boronate ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., carbonate, phosphate), which activates the boron species to form a more nucleophilic "ate" complex, making the transfer more facile.[4]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Field-Proven Experimental Protocol
This section provides a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The rationale for each step is explained to ensure both reproducibility and a deeper understanding of the process.
Objective
To synthesize N-(3'-methyl-[1,1'-biphenyl]-3-yl)propanamide via the palladium-catalyzed coupling of N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide and 3-bromotoluene.
Reagents and Equipment
| Reagent/Equipment | Quantity/Type | Purpose |
| N-[3-(...)]propanamide | 275 mg (1.0 mmol, 1.0 eq) | Boron-containing nucleophile |
| 3-Bromotoluene | 171 mg (1.0 mmol, 1.0 eq) | Aryl halide electrophile |
| Pd(PPh₃)₄ | 35 mg (0.03 mmol, 3 mol%) | Pd(0) catalyst precursor |
| Potassium Carbonate (K₂CO₃) | 414 mg (3.0 mmol, 3.0 eq) | Base for transmetalation |
| 1,4-Dioxane | 8 mL | Organic solvent |
| Water | 2 mL | Co-solvent, aids base solubility |
| Round-bottom flask | 25 mL | Reaction vessel |
| Magnetic stirrer & stir bar | --- | For agitation |
| Condenser | --- | To prevent solvent loss |
| Inert gas supply (N₂ or Ar) | --- | Prevents catalyst oxidation |
Step-by-Step Procedure
-
Vessel Preparation: Add N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (1.0 eq), 3-bromotoluene (1.0 eq), and potassium carbonate (3.0 eq) to a dry 25 mL round-bottom flask containing a magnetic stir bar.
-
Expertise: Using the aryl halide as the limiting reagent is common practice as excess boronate ester is often easier to remove during purification.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes. This is a critical step; oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
-
Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe. Stir the mixture to form a suspension.
-
Expertise: A solvent mixture is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial for catalyst longevity.
-
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). Immediately re-establish the inert atmosphere.
-
Trustworthiness: Adding the catalyst last ensures it is introduced into an oxygen-free environment. The mixture may change color upon catalyst addition, indicating the start of the reaction.
-
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.
Experimental Workflow Visualization
Caption: Suzuki-Miyaura Experimental Workflow.
Applications in Research and Development
The true value of this building block lies in its ability to facilitate the rapid synthesis of complex molecular architectures.
-
Drug Discovery: The biphenyl motif and other structures derived from Suzuki couplings are privileged scaffolds in medicinal chemistry. They are found in numerous approved drugs, including anti-inflammatories, antihypertensives, and kinase inhibitors. This reagent allows for the modular assembly of compound libraries, enabling systematic structure-activity relationship (SAR) studies essential for lead optimization.[8] For instance, analogs of potent inhibitors can be readily synthesized by coupling this boronate ester with a diverse range of functionalized aryl halides.
-
Materials Science: In materials science, this reagent can be used to synthesize conjugated organic molecules and polymers.[9] The ability to precisely construct extended π-systems is fundamental to developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The amide functionality can introduce hydrogen bonding capabilities, influencing the self-assembly and bulk properties of the resulting materials.[10]
Safety and Handling
According to its GHS classifications, N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][11] Always handle in a well-ventilated fume hood.
Conclusion
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is more than just a chemical; it is an enabling tool for innovation. Its stability, reliability, and versatility in the Suzuki-Miyaura cross-coupling reaction make it an invaluable asset for researchers in both life sciences and materials science. By providing a robust platform for the construction of complex molecular frameworks, it accelerates the discovery and development of next-generation medicines and technologies.
References
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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ChemBK. N-Phenylpropanamide. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
PubMed. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Available at: [Link]
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Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
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ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Available at: [Link]
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PubChem. N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide. Available at: [Link]
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Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
ResearchGate. Patent No. US 8,436,201 B2. Available at: [Link]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]
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PubMed. Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Available at: [Link]
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MySkinRecipes. N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide. Available at: [Link]
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An In-depth Technical Guide to the Chemical Stability of Aryl Boronic Acid Pinacol Esters
For researchers, medicinal chemists, and professionals in drug development, aryl boronic acid pinacol esters are indispensable reagents. Their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role as foundational building blocks in modern organic synthesis.[1][2] However, the successful application of these powerful intermediates is intrinsically linked to their chemical stability. A lack of understanding of their degradation pathways can lead to inconsistent reaction yields, the formation of complex impurity profiles, and ultimately, the failure of synthetic campaigns.
This guide provides a comprehensive exploration of the factors governing the stability of aryl boronic acid pinacol esters. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their degradation, offer field-proven insights into their handling and storage, and provide robust protocols for assessing their stability.
The Foundation of Stability: Why Pinacol Esters?
Boronic acids themselves are often prone to decomposition through various pathways, including protodeboronation, oxidation, and polymerization.[1][3] The conversion of a boronic acid to its pinacol ester is a common strategy to enhance stability, rendering the compound more robust to purification techniques like silica gel chromatography and extending its shelf-life.[1] This enhanced stability arises from the steric bulk of the pinacol group, which physically shields the electrophilic boron center from unwanted reactions, and the formation of a five-membered ring, which provides a degree of thermodynamic stability.[4]
However, it is crucial to recognize that "stable" is a relative term. While more robust than their corresponding acids, aryl boronic acid pinacol esters are still susceptible to degradation under specific conditions. An in-depth understanding of these degradation pathways is paramount for their effective use.
Major Degradation Pathways: A Mechanistic Perspective
The three primary modes of degradation for aryl boronic acid pinacol esters are hydrolysis, oxidation, and protodeboronation.
Hydrolysis: The Reversible Antagonist
Hydrolysis is arguably the most common degradation pathway, involving the cleavage of the B-O bonds by water to yield the parent boronic acid and pinacol.[5][6] This process is reversible and its equilibrium position is highly dependent on the reaction conditions.
The mechanism of hydrolysis is pH-dependent. Under neutral or acidic conditions, the reaction is typically slow. However, it can be catalyzed by both acid and base. The generally accepted mechanism involves the coordination of a water molecule or hydroxide ion to the Lewis acidic boron center, followed by proton transfer and cleavage of the B-O bond.
Caption: Generalized mechanism of hydrolysis for an aryl boronic acid pinacol ester.
The propensity for hydrolysis is a critical consideration during aqueous workups and in reactions that generate water as a byproduct. Furthermore, on-column hydrolysis during reversed-phase HPLC analysis is a well-documented analytical challenge, which can lead to inaccurate assessments of purity.[5][7]
Oxidation: The Carbon-Boron Bond Under Attack
The carbon-boron bond in aryl boronic esters is susceptible to oxidation, leading to the formation of phenols. This degradation pathway can be initiated by a variety of oxidizing agents, including atmospheric oxygen, peroxides, and certain metal catalysts. While generally less rapid than hydrolysis, oxidation can become a significant issue over long-term storage, particularly if the compound is exposed to air and light. The use of radical initiators like dibenzoyl peroxide (BPO) in some synthetic procedures highlights the potential for radical-mediated oxidation pathways.[2]
Protodeboronation: The Irreversible Loss of Functionality
Protodeboronation is the cleavage of the C-B bond, with the boron moiety being replaced by a hydrogen atom. This is an irreversible process that results in the loss of the desired functionality and the formation of a de-boronated arene as a byproduct. This degradation pathway is particularly prevalent under basic conditions.[8]
The mechanism is thought to involve the formation of an arylboronate anion, which increases the electron density on the ipso-carbon, making it more susceptible to protonolysis.[8]
Caption: Simplified mechanism of base-mediated protodeboronation.
The rate of protodeboronation is highly dependent on the electronic nature of the aryl group. Electron-rich arenes and certain heteroaromatics are often more susceptible to this degradation pathway.
Key Factors Influencing Stability
The stability of an aryl boronic acid pinacol ester is not an intrinsic constant but is rather a function of its structure and its environment.
Structural Effects of the Aryl Group
-
Electronic Effects: The electronic properties of the substituents on the aryl ring play a crucial role. Electron-withdrawing groups tend to increase the Lewis acidity of the boron atom, which can influence the rate of hydrolysis. Conversely, electron-donating groups can increase the susceptibility to protodeboronation by increasing the electron density on the ipso-carbon.
-
Steric Effects: Bulky ortho-substituents can sterically hinder the approach of water or other reagents to the boron center, thereby increasing the stability of the ester towards hydrolysis and other degradation pathways.
Structural Effects of the Diol Protecting Group
While pinacol is the most common diol used, others have been investigated to further enhance stability. For instance, more sterically hindered diols can provide greater protection to the boron center.[4][6] The choice of diol can be a strategic decision to balance stability with the ease of subsequent deprotection.[6]
The Critical Role of pH
As discussed, pH is a critical factor. Both strongly acidic and strongly basic conditions can accelerate hydrolysis. Basic conditions, in particular, promote protodeboronation. For optimal stability, especially in solution, maintaining a near-neutral pH is generally advisable.
Experimental Assessment of Stability
A systematic evaluation of the stability of a given aryl boronic acid pinacol ester under process-relevant conditions is a cornerstone of robust process development.
A General Protocol for Stability Assessment via HPLC
This protocol outlines a typical workflow for assessing the stability of an aryl boronic acid pinacol ester in solution.
Objective: To quantify the degradation of an aryl boronic acid pinacol ester over time under various conditions (e.g., different pH, temperature, presence of an oxidant).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the aryl boronic acid pinacol ester in a suitable organic solvent (e.g., acetonitrile).
-
Stress Condition Setup: Aliquot the stock solution into several vials. To each vial, add the appropriate aqueous buffer (e.g., pH 4, pH 7, pH 9) or other stress agent (e.g., a solution of hydrogen peroxide).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each vial onto an HPLC system to establish the initial purity.
-
Incubation: Store the vials under the desired temperature conditions (e.g., ambient, 40 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the remaining aryl boronic acid pinacol ester at each time point relative to T=0. Identify and, if possible, quantify the major degradation products (e.g., the corresponding boronic acid, the protodeboronated arene).
Caption: Experimental workflow for assessing the stability of aryl boronic acid pinacol esters.
Analytical Considerations: The Challenge of On-Column Hydrolysis
As previously mentioned, on-column hydrolysis during RP-HPLC analysis can be a significant source of error, leading to an overestimation of the amount of boronic acid impurity.[5][7] To mitigate this, several strategies can be employed:
-
Method Optimization: Use mobile phases with a high organic content and avoid acidic pH modifiers where possible.[7]
-
Alternative Chromatographic Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to RP-HPLC for the analysis of boronic esters. The high organic content of the mobile phases used in HILIC effectively suppresses on-column hydrolysis.[5]
Quantitative Stability Data
The following table presents illustrative data from a hypothetical stability study on a generic aryl boronic acid pinacol ester.
| Condition | Time (hours) | % Aryl-B(pin) Remaining | Major Degradant(s) |
| pH 4, 25 °C | 0 | 100.0 | - |
| 24 | 98.5 | Boronic Acid | |
| pH 7, 25 °C | 0 | 100.0 | - |
| 24 | 99.8 | - | |
| pH 9, 25 °C | 0 | 100.0 | - |
| 24 | 92.1 | Boronic Acid, Protodeboronated Arene | |
| pH 7, 40 °C | 0 | 100.0 | - |
| 24 | 97.2 | Boronic Acid |
Best Practices for Handling and Storage
Based on the principles outlined in this guide, the following recommendations are provided to maximize the shelf-life and ensure the quality of aryl boronic acid pinacol esters:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing is recommended. The use of an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
-
Handling: Minimize exposure to atmospheric moisture. When weighing and dispensing, do so in a dry environment if possible. Avoid leaving containers open to the air for extended periods.
-
Solvent Choice: When preparing stock solutions, use dry, aprotic solvents. If the ester must be used in a reaction mixture containing water, be mindful of the potential for hydrolysis and consider adding the ester at a later stage of the reaction if the protocol allows.
Conclusion
Aryl boronic acid pinacol esters are powerful and versatile reagents, but their stability is not absolute. A thorough understanding of their primary degradation pathways—hydrolysis, oxidation, and protodeboronation—is essential for their successful application. By carefully considering the structural features of the molecule and controlling the experimental conditions, particularly pH and exposure to water, researchers can mitigate degradation, ensure the reliability of their synthetic results, and unlock the full potential of these valuable chemical tools.
References
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-
G. A. Molander and D. L. Sandrock, "A Method for the Deprotection of Alkylpinacolyl Boronate Esters," J. Org. Chem., 2011, 76(9), pp 3439–3445. Available at: [Link]
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C. F. Poole, "Stability of Boronic Esters to Hydrolysis: A Comparative Study," ResearchGate, 2025. Available at: [Link]
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F. Mo, D. Qiu, and J. Wang, "Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines," Organic Syntheses, 2020, 97, pp 1-11. Available at: [Link]
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A. Kumar et al., "Assessing the stability and reactivity of a new generation of boronic esters," Poster Presentation, N/A. Available at: [Link]
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A. Kumar et al., "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC," ResearchGate, 2025. Available at: [Link]
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T. B. Marder et al., "Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane," ResearchGate, 2025. Available at: [Link]
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Y. Ishida et al., "Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole," Molecules, 2022, 27(19), 6667. Available at: [Link]
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G. C. Lloyd-Jones et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis," J. Am. Chem. Soc., 2022. Available at: [Link]
-
J. F. Hartwig et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," J. Am. Chem. Soc., 2018, 140(35), pp 11076–11086. Available at: [Link]
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AA Blocks, "Chemistry Of Boronic Esters," 2019. Available at: [Link]
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The Indispensable Role of Boronic Esters in Modern Organic Chemistry: A Technical Guide
Abstract
Boronic acids and their corresponding esters have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern organic chemist.[1] Their unique combination of stability, versatile reactivity, and generally low toxicity has established them as premier building blocks in disciplines ranging from pharmaceutical drug discovery to materials science.[2] This guide provides an in-depth analysis of boronic esters, focusing on their synthesis, core reactivity, and diverse applications. We will delve into the mechanistic underpinnings of their most famous transformation—the Suzuki-Miyaura coupling—and explore their expanding roles in other critical bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of these powerful synthetic intermediates.
Introduction: The Rise of the Boronic Ester
At its core, a boronic acid is a trivalent organoboron compound with the general structure R-B(OH)₂.[1] Boronic esters are derivatives where the hydroxyl groups are replaced by alkoxy or aryloxy groups, often forming a cyclic ester with a diol like pinacol. This esterification confers several practical advantages:
-
Enhanced Stability: Boronic esters are generally more stable, less prone to dehydration to form cyclic boroxine anhydrides, and exhibit improved air and chromatographic stability compared to their parent boronic acids.
-
Improved Solubility: They typically exhibit better solubility in organic solvents used for cross-coupling reactions.
-
Purification: The ester derivatives are often easier to purify via standard techniques like silica gel chromatography.
The ascent of boronic esters is inextricably linked to the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which was recognized with the 2010 Nobel Prize in Chemistry.[3] This reaction's robustness, functional group tolerance, and the low toxicity of boron-containing byproducts have made it a cornerstone of modern carbon-carbon bond formation.[4]
Synthesis of Boronic Esters: Forging the Key Reagents
The accessibility of boronic esters is a primary driver of their widespread use. Several reliable methods exist for their synthesis, with the Miyaura borylation being the most prominent.
Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronic ester group onto aryl or vinyl halides and triflates.[5] The most common borylating agent is bis(pinacolato)diboron, often abbreviated as B₂pin₂.
Causality in Experimental Design: The choice of base is critical for the success of the Miyaura borylation. A moderately weak base, such as potassium acetate (KOAc), is typically used.[5] The purpose of the base is to activate the diboron reagent, but a strong base could promote a subsequent, undesired Suzuki coupling of the newly formed boronic ester with the starting halide, reducing the yield of the desired product. The reaction conditions are deliberately kept mild to favor the formation of the C-B bond over a competitive C-C bond formation.
Workflow: Miyaura Borylation of an Aryl Bromide
Caption: General workflow for the synthesis of an aryl boronic ester via Miyaura borylation.
C-H Activation/Borylation
A more contemporary and atom-economical approach involves the direct borylation of C-H bonds, catalyzed by transition metals like iridium or rhodium.[6] This strategy avoids the need for pre-functionalized starting materials (like halides), offering a more direct route to the desired boronic esters. Regioselectivity in these reactions is often governed by steric factors, providing access to substitution patterns that may be difficult to achieve through traditional methods.[6] Recently, boronic esters themselves have been shown to act as directing groups for selective C-H activation, enabling the synthesis of complex, isotopically-labelled molecules.[7][8]
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is the palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate to form a new carbon-carbon bond.[9][10] Its broad applicability in synthesizing biaryls, conjugated dienes, and styrenes has made it a staple in academic and industrial laboratories.[11]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (R¹-X), forming a square planar Pd(II) intermediate.[3] This step is typically the rate-determining step of the cycle.[9] The reactivity of the halide follows the order I > Br > OTf >> Cl.[9][11]
-
Transmetalation: This is the crucial step where the organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This process requires activation by a base.[4] The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid/ester to form a more nucleophilic "ate" complex [R²-B(OR)₃]⁻, which facilitates the transfer of the R² group to the electrophilic Pd(II) center.[4][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²).[3] This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights: Optimizing the Reaction
While the cycle appears straightforward, successful execution requires careful consideration of several parameters.
-
The Catalyst System (Palladium Source & Ligand):
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, which are reduced in situ to the active Pd(0) species.[3] Stable Pd(II) pre-catalysts bearing the desired ligand, such as Pd(dppf)Cl₂, are also widely used.[3]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[3] Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed.[3]
-
-
The Base: The choice of base is critical and depends on the substrates' sensitivity. Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[3]
-
Trustworthiness: A self-validating system often involves screening a small matrix of bases and solvents. For base-sensitive functional groups, milder bases like K₃PO₄ or even fluoride sources (KF) can be effective.[4] A small amount of water is often necessary, especially with inorganic bases, to ensure their solubility and facilitate the formation of the boronate "ate" complex.
-
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common choices include dioxane, tetrahydrofuran (THF), and toluene.[3] The solvent system must be able to dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (oxidized); Poor solubility of base or substrates; Unreactive electrophile (e.g., aryl chloride). | Ensure rigorous degassing of solvents; Switch to a more soluble base (e.g., Cs₂CO₃); Use a more electron-rich, bulky ligand (e.g., Buchwald ligands) to promote oxidative addition.[12] |
| Homocoupling of Boronic Ester | Presence of oxygen; Use of a Pd(II) pre-catalyst without complete reduction. | Improve degassing procedure; Oxygen can promote the homocoupling side reaction.[3] |
| Protodeborylation (C-B bond cleavage) | Presence of protic sources; Prolonged reaction times at high temperatures. | Use anhydrous solvents; Minimize reaction time; This is an undesired side reaction where the C-B bond is replaced by a C-H bond.[6] |
Beyond Suzuki: The Expanding Utility of Boronic Esters
While the Suzuki coupling is their most famous application, the utility of boronic esters extends to a wide array of other important transformations.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N and C-O bonds by coupling boronic acids/esters with amines, phenols, and other N-H or O-H containing compounds.[6] It provides a powerful alternative to traditional methods like Buchwald-Hartwig amination.
-
Oxidation to Phenols: Boronic esters can be readily oxidized to the corresponding phenols.[6] This ipso-hydroxylation provides a mild, two-step method for synthesizing phenols from aryl halides via a borylation-oxidation sequence. Modern methods use reagents like N-oxides for rapid and clean conversions at room temperature.[13][14]
-
Petasis Reaction: The Petasis (or Petasis borono-Mannich) reaction is a multicomponent reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid to produce substituted amines.[6]
-
Asymmetric Synthesis: Chiral boronic esters are powerful reagents for stereocontrolled synthesis, enabling the construction of complex molecules with high enantiomeric purity.[15]
Applications in Drug Discovery and Materials Science
The impact of boronic ester chemistry is profoundly felt in both medicine and materials science.
Medicinal Chemistry
-
Key Building Blocks: The Suzuki coupling is one of the most frequently used reactions in medicinal chemistry for constructing the carbon skeleton of drug candidates.[2]
-
Pharmacophores: The boronic acid/ester moiety itself can be a key pharmacophore, acting as a potent enzyme inhibitor.[16] A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that is a first-in-class proteasome inhibitor used to treat multiple myeloma.[1][6] The boron atom reversibly binds to the active site threonine of the proteasome, inhibiting its function.[6] To date, five boronic acid-containing drugs have been approved by the FDA.[10][16]
Materials Science
The ability to form C-C bonds between aromatic units makes the Suzuki coupling indispensable for the synthesis of conjugated polymers.[9] These materials are central to the development of organic electronics, including:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Photovoltaics (OPVs)
-
Chemical Sensors[6]
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol describes a representative coupling between 4-bromotoluene and phenylboronic acid pinacol ester.
Reaction: 4-Bromotoluene + Phenylboronic acid pinacol ester → 4-Methylbiphenyl
Materials:
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid pinacol ester (245 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (4 mL) and water (1 mL). Seal the flask with a rubber septum. Purge the reaction mixture by bubbling argon or nitrogen gas through the solution via a needle for 15-20 minutes.
-
Scientific Rationale: This degassing step is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to an inactive state and promote unwanted side reactions like the homocoupling of the boronic ester.[3]
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-methylbiphenyl.
Future Outlook
The field of boronic ester chemistry continues to evolve rapidly. Key areas of future development include:
-
Novel Catalytic Systems: Development of more efficient and robust catalysts, including those based on earth-abundant metals like nickel, to expand the scope of the reactions to even more challenging substrates.[9]
-
Chemoselective and Iterative Synthesis: Designing strategies for the controlled, iterative cross-coupling of poly-functionalized molecules, using protecting groups like N-methyliminodiacetic acid (MIDA) on the boron atom to control reactivity.[17]
-
New Applications: Expanding the use of boronic esters in fields like chemical biology for protein modification and saccharide sensing, leveraging their ability to form reversible covalent bonds with diols.[6]
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Boronic acid - Wikipedia. (n.d.). Wikipedia. [Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
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Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2012). PubMed Central (PMC) - NIH. [Link]
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Diagnosing issues with a failed Suzuki coupling? (n.d.). Reddit. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (2023). PubMed Central (PMC) - NIH. [Link]
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Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. (2026). RSC Publishing. [Link]
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Boronic Esters in Asymmetric Synthesis. (2012). The Journal of Organic Chemistry. [Link]
-
Phenol synthesis by substitution or oxidation. (n.d.). Organic Chemistry Portal. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
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Widely-used boronic esters as synthetically-versatile directing groups for C-H activation and hydrogen isotope exchange. (2026). PubMed. [Link]
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Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2025). ACS Omega. [Link]
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Chemoselective Boronic Ester Synthesis by Controlled Speciation. (2015). PubMed Central (PMC) - NIH. [Link]
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Design and discovery of boronic acid drugs. (2020). PubMed. [Link]
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How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
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Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. (2005). Organometallics - ACS Publications. [Link]
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Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. (2007). ResearchGate. [Link]
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-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]
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A scalable and green one-minute synthesis of substituted phenols. (2020). RSC Publishing. [Link]
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Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PubMed Central (PMC) - PubMed Central. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2023). YouTube. [Link]
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Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2021). MDPI. [Link]
-
Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. (2012). PubMed Central (PMC) - NIH. [Link]
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An In-depth Technical Guide to the Reactivity of the Dioxaborolane Group for Researchers, Scientists, and Drug Development Professionals
Abstract
The dioxaborolane moiety, a cyclic boronic ester, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique combination of stability and tunable reactivity has propelled its use in a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides a comprehensive exploration of the core principles governing the reactivity of the dioxaborolane group. We will delve into its structural attributes, the mechanistic intricacies of its key reactions, and the practical considerations for its application in complex molecular synthesis, particularly within the realm of drug discovery and development. By synthesizing fundamental knowledge with field-proven insights, this document aims to equip researchers with the expertise to effectively harness the synthetic potential of this versatile functional group.
The Dioxaborolane Core: Structure, Stability, and Synthesis
The reactivity of the dioxaborolane group is intrinsically linked to its structure. Dioxaborolanes are five-membered cyclic esters formed from the condensation of a boronic acid with a 1,2-diol.[3] The most commonly employed diol is pinacol (2,3-dimethylbutane-2,3-diol), giving rise to the highly popular pinacol boronic esters (Bpin).
Structural Features Influencing Reactivity
The boron atom in a dioxaborolane is trigonal planar and sp²-hybridized, possessing a vacant p-orbital. This Lewis acidity is a key determinant of its reactivity, allowing it to interact with Lewis bases. The stability and reactivity of the dioxaborolane ring can be modulated by the choice of the diol. Sterically hindered diols, such as pinacol, generally form more stable boronic esters that are less prone to hydrolysis and protodeboronation.[4][5] This enhanced stability is crucial for the isolation, purification, and handling of these reagents. In contrast, less sterically demanding diols can lead to more reactive esters.
Hydrolytic Stability: A Critical Consideration
While cyclic boronic esters are significantly more stable than their acyclic counterparts, they are still susceptible to hydrolysis, especially under acidic or basic conditions.[4][6] The stability of boronic esters to hydrolysis is a critical factor in their practical application, particularly in biological media.[4] Pinanediol boronic esters are among the most hydrolytically stable variants.[4] The choice of the diol and the reaction conditions are therefore crucial in minimizing unwanted hydrolysis.
Synthesis of Dioxaborolanes: A Practical Protocol
The synthesis of dioxaborolanes is typically a straightforward condensation reaction between a boronic acid and a diol, often with the removal of water to drive the equilibrium.[7][8] Another common method involves the reaction of a Grignard reagent with a borane source like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin).[9]
Experimental Protocol: Synthesis of a Phenylpinacolborane
This protocol describes a general method for the synthesis of a phenylpinacolborane from phenylboronic acid and pinacol.
Materials:
-
Phenylboronic acid
-
Pinacol
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and anhydrous toluene.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add anhydrous magnesium sulfate to the reaction mixture to remove any residual water.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude phenylpinacolborane.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Toluene and Dean-Stark Apparatus: The use of anhydrous toluene and a Dean-Stark trap is critical to remove the water formed during the condensation reaction, thereby shifting the equilibrium towards the product.[10]
-
Excess Pinacol: A slight excess of pinacol is used to ensure complete consumption of the boronic acid.
-
Anhydrous Magnesium Sulfate: This drying agent is used to remove any trace amounts of water from the reaction mixture before purification.
The Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a dioxaborolane) and an organic halide or triflate.[11][12] This reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic esters.[1][2]
The Catalytic Cycle: A Step-by-Step Mechanistic Look
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) intermediate.[2][11] This is often the rate-determining step of the reaction.[11]
-
Transmetalation: The organic group (R') from the dioxaborolane is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester by forming a more nucleophilic "ate" complex.[13][14] The exact mechanism of transmetalation can vary depending on the reaction conditions and substrates, but it is a critical step for the formation of the diorganopalladium(II) intermediate.[1][15] Importantly, studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis.[1]
-
Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
Key Parameters Influencing the Suzuki-Miyaura Reaction
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:
| Parameter | Role and Considerations |
| Palladium Catalyst | The choice of palladium source and ligand is crucial. Electron-rich and sterically bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination. |
| Base | The base plays a multiple role: it activates the boronic ester for transmetalation and can also influence the lifetime of the catalyst.[13] Common bases include carbonates, phosphates, and hydroxides. |
| Solvent | The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often employed. |
| Leaving Group (X) | The reactivity of the organic halide follows the order I > Br > OTf > Cl. |
| Boronic Ester | The nature of the diol and the organic substituent on the boron atom can affect the rate of transmetalation.[1] |
Beyond Suzuki-Miyaura: Other Reactions of Dioxaborolanes
While the Suzuki-Miyaura coupling is the most prominent application, the dioxaborolane group participates in a variety of other important transformations.
Protodeboronation: A Common Side Reaction
Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the replacement of the boronic ester group with a hydrogen atom. This can be a significant side reaction, particularly with electron-rich or sterically unhindered arylboronic esters. Careful control of pH and exclusion of water can help to minimize this undesired process.
Dynamic Covalent Chemistry and Self-Healing Materials
The reversible nature of the boronic ester bond has been exploited in the development of "vitrimers," a class of polymers that exhibit properties of both thermosets and thermoplastics.[3][6] The dynamic exchange of dioxaborolane crosslinks allows these materials to be reprocessed and self-heal.[6] This dynamic character stems from transesterification or metathesis reactions.[3]
Diagram of Dioxaborolane Metathesis
Caption: Reversible metathesis reaction between two dioxaborolane molecules.
Dioxaborolanes as Protecting Groups
The ability of boronic acids to reversibly form stable cyclic esters with diols makes them useful as protecting groups for 1,2- and 1,3-diols.[10][16] The dioxaborolane group is stable to a variety of reaction conditions and can be readily removed when needed.[17]
Applications in Drug Discovery and Development
The versatility of the dioxaborolane group has made it an invaluable tool in the synthesis of complex molecules with potential therapeutic applications.
Late-Stage Functionalization
The Suzuki-Miyaura coupling is frequently employed in the late-stage functionalization of drug candidates, allowing for the rapid generation of analogues with diverse functionalities. This approach is highly valuable for structure-activity relationship (SAR) studies.
Boron-Containing Pharmaceuticals
Several FDA-approved drugs contain a boronic acid or a boronic ester moiety. These compounds often act as enzyme inhibitors, with the boron atom playing a key role in binding to the active site of the target protein. For example, bortezomib (Velcade®), a proteasome inhibitor used in the treatment of multiple myeloma, contains a boronic acid group.
Drug Delivery Systems
The dynamic nature of boronic esters is also being explored for the development of stimuli-responsive drug delivery systems.[3] For instance, hydrogels crosslinked with boronic esters can be designed to release a therapeutic agent in response to changes in pH or the presence of specific sugars.
Conclusion
The dioxaborolane group is a powerful and versatile functional group with a broad range of applications in organic synthesis, materials science, and drug discovery. A thorough understanding of its structure, stability, and reactivity is essential for its effective utilization. The Suzuki-Miyaura cross-coupling reaction remains the most prominent application, but the unique properties of the dioxaborolane moiety continue to inspire the development of new synthetic methodologies and functional materials. As the demand for more efficient and selective synthetic methods grows, the importance of the dioxaborolane group in the chemist's toolbox is certain to increase.
References
-
Synthetic strategies for the synthesis of boronic acid esters-based... - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC - NIH. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C. Available at: [Link]
-
Hydrolysis of Substituted 1,3,2-Dioxaborolanes and an Asymmetric Synthesis of a Differentially Protected syn,syn-3-Methyl-2,4-hexanediol | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates - PubMed. Available at: [Link]
-
Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF - ResearchGate. Available at: [Link]
-
Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange - American Chemical Society. Available at: [Link]
-
Preparation and Characterization of 2-Methyl-1,3,2-Dioxaborolane - Taylor & Francis Online. Available at: [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities | Chemistry of Materials - ACS Publications. Available at: [Link]
-
Transmetalation of Boron reagents - Chirik Group. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]
-
Emergent Organoboron Acid Catalysts - PMC - NIH. Available at: [Link]
-
A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol | Request PDF - ResearchGate. Available at: [Link]
-
Protecting Groups List - SynArchive. Available at: [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing). Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
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- 16. synarchive.com [synarchive.com]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Coupling of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Introduction: The Strategic Importance of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide in Cross-Coupling Chemistry
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a versatile building block in modern organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures that are pivotal in pharmaceutical and materials science research. The presence of both a boronic ester and an amide functionality on the same phenyl ring presents unique opportunities and challenges for palladium-catalyzed cross-coupling reactions. The boronic ester serves as the nucleophilic partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] This application note provides a detailed guide for researchers on the rational selection of palladium catalysts and the development of robust protocols for the successful Suzuki-Miyaura coupling of this valuable synthetic intermediate.
Catalyst Selection Rationale: Navigating the Landscape of Palladium Pre-catalysts and Ligands
The success of a Suzuki-Miyaura coupling reaction is critically dependent on the choice of the palladium catalyst system. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The ligand sphere around the palladium center plays a crucial role in modulating its reactivity and stability throughout this cycle. For a substrate like N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, the electronic and steric properties of the catalyst are paramount.
Key Considerations for Catalyst Selection:
-
Electron-Rich Ligands: The amide group on the phenyl ring is an electron-withdrawing group, which can influence the reactivity of the boronic ester. Electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the electron density on the palladium center, facilitating the oxidative addition step with the aryl halide coupling partner.[3]
-
Steric Bulk: Bulky ligands can promote the reductive elimination step, which is the final C-C bond-forming step in the catalytic cycle.[3] This can also help to prevent the formation of undesired side products.
-
Pre-catalyst Stability and Activation: Modern palladium pre-catalysts are designed for air and moisture stability, simplifying reaction setup. These pre-catalysts are readily activated in situ to the active Pd(0) species.[4]
Based on these principles, we have selected three representative palladium catalyst systems for evaluation in the Suzuki-Miyaura coupling of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide.
| Catalyst System | Palladium Pre-catalyst | Ligand Type | Key Attributes |
| System 1 | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Classical, versatile, and readily available. |
| System 2 | Pd(dppf)Cl₂ | Dichlorobis(diphenylphosphino)ferrocenepalladium(II) | Buchwald-type ligand, effective for a broad range of substrates. |
| System 3 | [Pd(IPr)(cin)Cl] | PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) ligand, known for high activity and stability.[5] |
Experimental Protocols
The following protocols are designed for the Suzuki-Miyaura coupling of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide with a model aryl bromide, 4-bromoanisole.
General Reaction Setup Workflow
Figure 1: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
Reactants and Reagents:
-
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (1.0 equiv)
-
4-bromoanisole (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, 4-bromoanisole, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the tube.
-
Add the toluene/H₂O solvent mixture.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Using Pd(dppf)Cl₂
-
Reactants and Reagents:
-
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (1.0 equiv)
-
4-bromoanisole (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using Pd(dppf)Cl₂, K₃PO₄, and 1,4-dioxane.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Follow steps 6-9 as in Protocol 1 for work-up and purification.
-
Protocol 3: Using [Pd(IPr)(cin)Cl] (PEPPSI™-IPr)
-
Reactants and Reagents:
-
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (1.0 equiv)
-
4-bromoanisole (1.2 equiv)
-
[Pd(IPr)(cin)Cl] (0.02 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
THF
-
-
Procedure:
-
Follow steps 1-3 as in Protocol 1, using [Pd(IPr)(cin)Cl], Cs₂CO₃, and THF.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Follow steps 6-9 as in Protocol 1 for work-up and purification.
-
Data Interpretation and Troubleshooting
| Catalyst System | Expected Outcome | Potential Issues | Troubleshooting |
| System 1 | Moderate to good yield, may require longer reaction times. | Incomplete conversion, formation of homocoupled byproducts. | Increase catalyst loading, ensure rigorous degassing, try a different base (e.g., K₃PO₄). |
| System 2 | Good to excellent yield, generally robust. | Catalyst deactivation. | Ensure anhydrous solvent and inert atmosphere are maintained. |
| System 3 | High yield, faster reaction times. | Cost of the catalyst. | Lower catalyst loading can often be effective with NHC catalysts. |
Suzuki-Miyaura Catalytic Cycle
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful Suzuki-Miyaura cross-coupling of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide. This application note provides a framework for rational catalyst selection and offers detailed protocols for three distinct and effective catalyst systems. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific coupling partners to achieve the best possible outcomes in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
ACS Publications. General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. [Link]
-
RSC Publishing. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. [Link]
-
Johnson Matthey. Palladium coupling precatalysts PdL2X2. [Link]
-
ResearchGate. Protocol for Palladium/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
optimal reaction conditions for N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Application Note & Protocol
Topic: Optimal Reaction Conditions for the Synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aryl boronic acids and their pinacol esters are foundational building blocks in modern organic synthesis, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, a versatile intermediate for drug discovery and materials science. We present a robust and highly regioselective method based on the Palladium-catalyzed Miyaura borylation of a readily accessible aryl bromide precursor. The guide explains the causality behind experimental choices, details a step-by-step protocol from starting material preparation to final product purification, and offers insights into reaction optimization and troubleshooting.
Introduction: Synthetic Strategy and Rationale
The target compound, N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS 1315571-00-6)[3], features a pinacol boronate ester (Bpin) on a substituted aniline scaffold. This structure is primed for subsequent functionalization, making a reliable synthesis paramount. Two primary strategies could be envisioned for its synthesis:
-
Iridium-Catalyzed C-H Borylation: This modern technique offers an atom-economical approach by directly converting a C-H bond on N-phenylpropanamide to a C-B bond.[4][5] However, achieving high regioselectivity on a substituted benzene ring can be challenging, often yielding a mixture of meta and para isomers that necessitates difficult purification.[5] The amide functional group can act as a directing group, but selectivity is highly dependent on the specific catalyst, ligand, and reaction conditions.[6]
-
Palladium-Catalyzed Miyaura Borylation: This classic and highly reliable method involves the cross-coupling of an aryl halide with a diboron reagent.[7][8] By starting with the corresponding aryl bromide, N-(3-bromophenyl)propanamide, the position of borylation is unequivocally defined, ensuring the exclusive formation of the desired meta-isomer.
For its robustness, predictability, and high regioselectivity, this guide will focus on the Palladium-catalyzed Miyaura borylation as the optimal and most reliable route for synthesizing N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide.
Overall Synthetic Workflow
The synthesis is approached in two main stages: preparation of the aryl bromide precursor followed by the key Miyaura borylation step.
Caption: Overall two-stage synthetic workflow.
Mechanistic Insight: The Miyaura Borylation Catalytic Cycle
The Miyaura borylation reaction is a palladium-catalyzed process that transforms an aryl halide into an aryl boronate ester. Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: A base, typically a weak one like potassium acetate (KOAc), activates the bis(pinacolato)diboron (B2pin2). The activated boron species then exchanges its boryl group with the bromide on the palladium center, regenerating the bromide anion and forming a Pd(II)-aryl-boryl complex.
-
Reductive Elimination: The aryl and boryl groups on the palladium complex couple and are eliminated, forming the desired C-B bond of the product (Ar-Bpin) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified catalytic cycle for Miyaura borylation.
Detailed Experimental Protocols
Part A: Synthesis of N-(3-bromophenyl)propanamide (Precursor)
Rationale: This standard amidation reaction forms the necessary aryl bromide precursor. Dichloromethane (DCM) is used as a solvent, and a mild base like triethylamine (TEA) is employed to scavenge the HCl byproduct.
Materials:
-
3-Bromoaniline (1.0 eq)
-
Propanoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-bromoaniline in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Add propanoyl chloride dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aniline is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography to yield N-(3-bromophenyl)propanamide as a white solid.
Part B: Synthesis of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Rationale: This is the core Miyaura borylation. [Pd(dppf)Cl₂] is a highly efficient and robust catalyst for this transformation. Potassium acetate is a crucial weak base that facilitates the transmetalation step without promoting significant hydrolysis of the boronate ester product.[7] Anhydrous 1,4-dioxane is the preferred solvent due to its ability to dissolve all reactants and its suitable boiling point. The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
N-(3-bromophenyl)propanamide (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 eq, 3 mol%)
-
Potassium acetate (KOAc), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add N-(3-bromophenyl)propanamide, bis(pinacolato)diboron, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium acetate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC (staining with potassium permanganate can help visualize the boronate ester). The reaction is typically complete within 12-18 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue will contain the desired product and excess boron reagents. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide as a white or off-white solid.
Optimization & Critical Parameters
The success of the Miyaura borylation is sensitive to several factors. The following table summarizes key parameters and provides insights for optimization.
| Parameter | Recommended | Rationale & Optimization Notes |
| Palladium Catalyst | [Pd(dppf)Cl₂] | Highly active and commercially available. Other catalysts like PdCl₂(PPh₃)₂ can be used, but may require longer reaction times or higher temperatures.[7] Catalyst loading can sometimes be reduced to 1-2 mol% for highly reactive substrates. |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle solid. A slight excess (1.1-1.2 eq) is used to drive the reaction to completion. Using pinacolborane (HBpin) is also possible but may require different catalytic systems. |
| Base | Potassium Acetate (KOAc) | A weak base is critical. Stronger bases (e.g., K₂CO₃, K₃PO₄) can lead to competitive hydrolysis of the boronate ester product, reducing yield.[9] Ensure the base is anhydrous. |
| Solvent | 1,4-Dioxane, DMSO, Toluene | Anhydrous polar aprotic solvents are preferred. Dioxane is an excellent choice. DMSO can sometimes accelerate the reaction but makes workup more challenging. The solvent must be thoroughly deoxygenated. |
| Temperature | 80-100 °C | Sufficient thermal energy is needed for the oxidative addition and reductive elimination steps. Lower temperatures lead to sluggish reactions, while excessively high temperatures may promote catalyst decomposition or side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Absolutely critical. Oxygen will rapidly deactivate the Pd(0) catalyst, halting the reaction. Proper Schlenk line or glovebox techniques are required for consistent results. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Wet solvent or reagents. 3. Insufficient temperature. | 1. Ensure a strictly inert atmosphere; use fresh catalyst. 2. Use anhydrous solvents and reagents. Dry KOAc in an oven if necessary. 3. Confirm reaction temperature is at least 80 °C. |
| Significant Protodeboronation | Presence of water or protic sources. | Rigorously dry all glassware, solvents, and reagents. Ensure the inert gas stream is dry. |
| Formation of Phenol byproducts | Reaction run for too long at high temperatures; presence of trace oxygen. | Monitor the reaction closely and stop once the starting material is consumed. Ensure the inert atmosphere is maintained throughout. |
| Difficult Purification | Co-elution of boron-containing byproducts. | After the reaction, a common trick is to wash the crude organic extract with a dilute aqueous base (e.g., 0.1 M NaOH) to hydrolyze some boron impurities into more polar, water-soluble species. |
References
- ChemSynthesis. (2024). 3-phenylpropanamide.
- National Center for Biotechnology Information. (n.d.). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity.
- Hao, L., et al. (2013). High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
- ResearchGate. (n.d.). Iridium-Catalyzed Undirected Homogeneous C–H Borylation Reaction.
- Marquette University. (n.d.). Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545.
- BLDpharm. (n.d.). 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide.
- ResearchGate. (n.d.). Synthesis of Cyclopropyl Pinacol Boronic Esters from Dibromocyclopropanes.
- National Center for Biotechnology Information. (n.d.). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization.
- ResearchGate. (n.d.). Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers.
- Royal Society of Chemistry. (n.d.). Direct core functionalisation of naphthalenediimides by iridium catalysed C–H borylation.
- American Chemical Society. (n.d.). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction.
- PubMed. (n.d.). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.
- ResearchGate. (n.d.). Iridium catalyzed C-H borylation. Common strategies to influence the regioselectivity.
- MDPI. (2024). Synthesis of New Nicotinamides Starting from Monothiomalonanilide.
- National Center for Biotechnology Information. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid.
- MDPI. (n.d.). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide.
- Semantic Scholar. (n.d.). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications.
- MDPI. (n.d.). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups.
- National Center for Biotechnology Information. (n.d.). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.
- Royal Society of Chemistry. (n.d.). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates.
- University of Illinois. (2022). IRIDIUM-CATALYZED C-H BORYLATION.
- Echemi. (n.d.). N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide.
- National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- American Chemical Society. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes.
- ResearchGate. (n.d.). Synthesis of aryl phosphonate esters and aryl boronic esters from aryl halides.
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
Sources
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- 7. researchgate.net [researchgate.net]
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- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide in Materials Science
Foreword: The Strategic Role of Functionalized Monomers in Advanced Materials
In the landscape of materials science, the thoughtful design of molecular building blocks is paramount to achieving novel functionalities. N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide stands out as a bifunctional monomer of significant interest. It ingeniously combines the robust and versatile chemistry of a boronic acid pinacol ester with the hydrogen-bonding and polarity-modulating capabilities of a propanamide group. This unique combination opens avenues for the synthesis of sophisticated polymers and functional materials with tailored electronic, optical, and morphological properties. This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the effective utilization of this compound.
Core Chemistry and Physicochemical Properties
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, with CAS Number 1315571-00-6, is a stable, crystalline solid that serves as a key intermediate in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with a propanamide group at the meta position relative to a boronic acid pinacol ester.
| Property | Value | Source |
| CAS Number | 1315571-00-6 | [1] |
| Molecular Formula | C₁₅H₂₂BNO₃ | [1] |
| Molecular Weight | 275.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, Chloroform) | General knowledge |
The pinacol ester group offers enhanced stability over the corresponding boronic acid, making it less susceptible to dehydration and protodeboronation, which is advantageous for storage and handling.[2] The propanamide moiety introduces a site for hydrogen bonding, which can significantly influence the intermolecular interactions and self-assembly of resulting materials.[3]
Application in the Synthesis of Conjugated Polymers for Organic Electronics
The primary application of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide in materials science is as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone in the synthesis of conjugated polymers, which are the active components in a variety of organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Causality of Molecular Design: The Amide Advantage
The incorporation of the propanamide group into the polymer backbone is a deliberate design choice aimed at enhancing material performance through non-covalent interactions. The amide functionality can induce intermolecular hydrogen bonding between polymer chains.[3] This can lead to:
-
Improved Morphology: Enhanced intermolecular interactions can promote more ordered packing of polymer chains in the solid state, which is crucial for efficient charge transport.[3]
-
Enhanced Charge Carrier Mobility: The ordered arrangement of polymer chains facilitates the hopping of charge carriers, leading to higher mobility in OFETs.[3]
-
Tunable Solubility: The amide group can influence the solubility of the resulting polymer, which is a critical parameter for solution-based processing of thin films.
Experimental Protocol: Synthesis of an Amide-Functionalized Conjugated Polymer via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the copolymerization of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide with a dihaloaromatic comonomer. The choice of comonomer (e.g., a dibrominated thiophene, fluorene, or benzothiadiazole derivative) will determine the electronic and optical properties of the final polymer.
Materials:
-
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (1.0 equivalent)
-
Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand like SPhos) (1-3 mol%)
-
Base (e.g., aqueous K₂CO₃ (2M) or anhydrous K₃PO₄) (4.0 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or a mixture thereof)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, the dihaloaromatic comonomer, and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times to remove all oxygen.
-
Solvent Addition: Add the degassed solvent to the flask via cannula or syringe.
-
Base Addition: Add the degassed base solution (if aqueous) or the solid base. If using an aqueous base, add the phase-transfer catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously under an inert atmosphere for 24-72 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single-phase system was used, dilute the mixture with a suitable organic solvent (e.g., toluene or chloroform).
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Precipitate the crude polymer by adding the concentrated solution dropwise into a non-solvent such as methanol or hexane.
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene) to remove catalyst residues and low molecular weight oligomers.
-
-
Characterization: Characterize the final polymer using techniques such as ¹H NMR, GPC, UV-Vis spectroscopy, and thermal analysis (TGA/DSC).
Diagram of Suzuki-Miyaura Polycondensation Workflow:
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Application in Functional Polyamides and High-Performance Polymers
While Suzuki coupling is a primary application, the amide functionality itself can be a site for further chemical modification or can be incorporated into polyamide structures to create high-performance materials.
Rationale for Use in Polyamides
The introduction of the phenylboronic acid ester moiety into a polyamide backbone can impart unique properties:
-
Cross-linking Sites: The boronic ester can be hydrolyzed to the boronic acid, which can then form reversible covalent bonds with diols, enabling the formation of cross-linked networks or hydrogels.
-
Adhesion Promotion: Boronic acids are known to interact with various surfaces, including metal oxides. Incorporating this functionality into a polyamide could enhance its adhesive properties.
-
Sensor Moieties: The boronic acid group can act as a recognition site for sugars and other diol-containing molecules, paving the way for the development of sensory polymers.
Conceptual Protocol: Post-Polymerization Modification
This conceptual protocol outlines the hydrolysis of the boronic ester within a polymer backbone to generate active boronic acid sites.
Materials:
-
Polymer containing N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide units
-
Solvent system (e.g., THF/water)
-
Acid or base catalyst (e.g., HCl or NaOH)
Procedure:
-
Dissolution: Dissolve the polymer in a suitable organic solvent.
-
Hydrolysis: Add an aqueous solution of an acid or base to the polymer solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (can be monitored by ¹¹B NMR).
-
Neutralization: Neutralize the reaction mixture.
-
Isolation: Precipitate the modified polymer in a non-solvent, filter, and dry under vacuum.
Diagram of Post-Polymerization Hydrolysis:
Caption: Post-polymerization hydrolysis workflow.
Trustworthiness and Self-Validation
The protocols provided are based on well-established synthetic methodologies in polymer chemistry.[4] To ensure the success and reproducibility of these procedures, the following self-validating steps are crucial:
-
Monomer Purity: The purity of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide and the comonomer should be confirmed by NMR and elemental analysis before use. Impurities can significantly affect the molecular weight and properties of the resulting polymer.
-
Stoichiometry: Precise 1:1 stoichiometry between the boronic ester and the dihalide is critical for achieving high molecular weight polymers in step-growth polymerization.
-
Inert Conditions: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Rigorous exclusion of oxygen is necessary to prevent catalyst deactivation.
-
Monitoring: Regular monitoring of the reaction by GPC is essential to determine the optimal reaction time and to ensure that the desired molecular weight has been reached.
Concluding Remarks
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a versatile building block with significant potential in materials science. Its dual functionality allows for the creation of advanced polymers with tunable properties through the well-established Suzuki-Miyaura cross-coupling reaction. The presence of the propanamide group offers a handle to control intermolecular interactions, which is a powerful tool for tailoring the solid-state morphology and performance of organic electronic materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising monomer in their pursuit of next-generation materials.
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]
-
Amide-Containing Alkyl Chains in Conjugated Polymers: Effect on Self-Assembly and Electronic Properties. ResearchGate. Available at: [Link]
-
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol. Lead Sciences. Available at: [Link]
-
The Role of Boronic Esters in Modern Chemical Synthesis. Boron-Chem. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]
-
Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. wiley.com. Available at: [Link]
-
Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers. ResearchGate. Available at: [Link]
-
Interface modification of DNTT-based organic field effect transistors using boronic acid derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalyst Loading for Aryl Amide Coupling
Welcome to the technical support center for palladium-catalyzed aryl amide coupling, a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science research.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, often referred to as Buchwald-Hartwig amidation.[3][4] Our goal is to provide you with in-depth, field-proven insights to optimize your catalyst loading, troubleshoot common issues, and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the optimization of palladium-catalyzed aryl amide coupling.
Q1: What is a typical starting palladium catalyst loading for an initial screening experiment?
For initial reaction screening, a palladium catalyst loading of 1-2 mol % is a common starting point for aryl bromides and iodides.[5] For more challenging substrates, such as aryl chlorides, a slightly higher initial loading of 2-4 mol % might be necessary to achieve reasonable conversion.[5] The goal of optimization is to reduce this loading significantly for a more cost-effective and sustainable process.
Q2: How critical is the choice of ligand, and what is a good starting point?
The ligand is arguably the most critical component of the catalytic system, as it directly influences catalyst activity, stability, and substrate scope.[3][6] For aryl amide coupling, bulky, electron-rich phosphine ligands are generally the most effective. A good starting point for many applications is a biarylphosphine ligand such as Xantphos or a Josiphos-type ligand.[5][7] The choice of a monodentate or bidentate ligand can also impact the reaction mechanism and efficiency.[8]
Q3: Which palladium precursor is best to use: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, their use can sometimes lead to less reliable catalyst activation.[9] Pre-catalysts, such as the Buchwald G3 palladacycles, are often preferred as they generate the active LPd(0) species more cleanly and efficiently, leading to more consistent results, especially with complex substrates.[10] For electron-neutral or slightly electron-rich aryl halides, Pd₂(dba)₃ has been shown to be critical for success in some amidations.[5]
Q4: What is the role of the base, and which one should I choose?
The base is essential for deprotonating the amide nucleophile, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are effective but can be incompatible with base-sensitive functional groups.[10] For substrates with functional groups like esters or nitro groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better choices, although they may require higher temperatures or longer reaction times.[5][10][11]
Q5: How do I properly set up an aryl amide coupling reaction to ensure reproducibility?
These reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[10] It is crucial to set up the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves thoroughly degassing the solvent and purging the reaction vessel.[10] Using dry solvents and reagents is also critical, as water can interfere with the catalytic cycle.
Troubleshooting Guide
Encountering challenges is a normal part of reaction optimization. This guide provides a systematic approach to identifying and resolving common issues in palladium-catalyzed aryl amide coupling.
Issue 1: Low or No Conversion to the Desired Product
This is the most common issue and can stem from several factors.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The palladium source or ligand may be old or degraded. The active Pd(0) species may not be forming efficiently.
-
Solution: Use a freshly opened or purified palladium source and ligand. Consider switching to a pre-catalyst to ensure reliable generation of the active catalyst.[10] If using Pd(OAc)₂, ensure your conditions promote its reduction to Pd(0).
-
-
Inappropriate Ligand:
-
Diagnosis: The chosen ligand may not be suitable for the specific substrate combination. Sterically hindered substrates or electron-poor amides often require specialized ligands.
-
Solution: Screen a panel of ligands. For sterically demanding couplings, consider bulky biarylphosphine ligands. For electron-deficient systems, more electron-donating ligands might be beneficial.
-
-
Incorrect Base or Solvent:
-
Diagnosis: The base may not be strong enough to deprotonate the amide, or the solvent may not be optimal for solubility and catalyst stability.
-
Solution: If using a weak base like K₃PO₄, consider switching to a stronger base like NaOtBu if your substrate allows. Screen different aprotic polar solvents such as dioxane, toluene, or THF.[5][9]
-
-
Challenging Substrate (e.g., Aryl Chloride):
-
Diagnosis: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the strong C-Cl bond, making oxidative addition the rate-limiting step.
-
Solution: Increase the catalyst loading (2-5 mol %). Use a more electron-rich and sterically demanding ligand to promote oxidative addition. Increase the reaction temperature.[3]
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates competing reaction pathways.
Possible Causes & Solutions:
-
Homocoupling of the Aryl Halide:
-
Diagnosis: Formation of a biaryl product (Ar-Ar).
-
Cause & Solution: This is typically caused by the presence of oxygen. Ensure your reaction setup is rigorously purged with an inert gas and that your solvents are properly degassed.[10]
-
-
Hydrodehalogenation:
-
Diagnosis: The aryl halide is converted to the corresponding arene (Ar-H).
-
Cause & Solution: This can occur in the presence of trace water or other proton sources. Ensure all reagents and solvents are anhydrous. The choice of base can also influence this pathway.
-
-
Arylation of the Solvent or Ligand:
-
Diagnosis: Complex mixture of byproducts.
-
Cause & Solution: At high temperatures, the catalyst can react with the solvent or the phosphine ligand itself. Try lowering the reaction temperature or switching to a more robust ligand or solvent.
-
Issue 3: Catalyst Decomposition
A change in the reaction mixture's color to black (palladium black) is a sign of catalyst decomposition.
Possible Causes & Solutions:
-
High Reaction Temperature:
-
Diagnosis: The reaction starts but then stalls, accompanied by the formation of a black precipitate.
-
Solution: Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[5]
-
-
Inappropriate Ligand Concentration:
-
Diagnosis: Catalyst instability throughout the reaction.
-
Solution: The ligand-to-palladium ratio is crucial. Typically, a ratio of 1:1 to 1.5:1 is used. Too little ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
-
Substrate-Induced Decomposition:
-
Diagnosis: Decomposition is observed only with specific substrates.
-
Solution: Certain functional groups on the substrates can chelate to the palladium and poison the catalyst. In such cases, screening a different class of ligands may be necessary to find a more robust catalytic system.
-
Data Presentation
Table 1: Recommended Starting Conditions for Aryl Amide Coupling
| Parameter | Aryl Bromide/Iodide | Aryl Chloride | Notes |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | G3-Palladacycle | Pre-catalysts are generally more reliable for challenging substrates.[10] |
| Catalyst Loading | 1-2 mol % | 2-4 mol % | Can often be lowered to <0.5 mol % after optimization.[3] |
| Ligand | Xantphos, RuPhos | BrettPhos, AdBrettPhos | Bulky, electron-rich ligands are preferred. |
| Base | NaOtBu or Cs₂CO₃ | KOtBu or LHMDS | Choice depends on functional group compatibility.[10][11] |
| Solvent | Dioxane or Toluene | Toluene or CPME | Must be anhydrous and degassed. |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures may be needed but can risk catalyst decomposition.[5] |
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Catalysts for Aryl Amide Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amide (1.2 mmol), and base (1.4 mmol).
-
Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[10]
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.
-
Add the anhydrous, degassed solvent (to achieve a 0.1-0.5 M concentration of the aryl halide) to the reaction vial via syringe.
-
Add the appropriate volume of the catalyst stock solution to the reaction vial.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Visualizations
The Catalytic Cycle of Buchwald-Hartwig Amidation
Caption: Simplified catalytic cycle for aryl amide coupling.
Troubleshooting Workflow for Aryl Amide Coupling
Caption: Decision tree for troubleshooting poor reaction performance.
References
-
Title: Palladium Catalyzed Amination of Aryl Chlorides Source: Wiley Analytical Science URL: [Link]
-
Title: Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides Source: Organic Letters URL: [Link]
-
Title: Palladium‐Catalyzed Amination of Aryl Halides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope Source: SURFACE at Syracuse University URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters URL: [Link]
-
Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy Source: PMC - NIH URL: [Link]
-
Title: Palladium-Catalyzed Approach to Primary Amides Using Nongaseous Precursors Source: Organic Letters URL: [Link]
-
Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development URL: [Link]
-
Title: Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia Source: PMC - PubMed Central URL: [Link]
-
Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL: [Link]
-
Title: Amide synthesis by aminocarbonylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: New Horizons for Cross-Coupling Reactions Source: Pharmaceutical Technology URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? Source: Reddit URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: ResearchGate URL: [Link]
-
Title: Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds Source: NIH URL: [Link]
-
Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF Source: ResearchGate URL: [Link]
-
Title: A green chemistry perspective on catalytic amide bond formation Source: UCL Discovery URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: NIH URL: [Link]
-
Title: Synthesis of Amides and Esters by Palladium(0)‐Catalyzed Carbonylative C(sp)−H Activation Source: ResearchGate URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: Journal of the American Chemical Society URL: [Link]
-
Title: Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious? Source: Books - RSC Publishing URL: [Link]
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Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
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Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]
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Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]
-
Title: Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines Source: Bentham Science URL: [Link]
-
Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link]
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- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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Technical Support Center: Enhancing Boronic Ester Solubility in Cross-Coupling Reactions
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Welcome to the technical support center for optimizing cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with boronic ester reagents, a frequent hurdle in synthetic organic chemistry. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded solutions to ensure your Suzuki-Miyaura and related cross-coupling reactions proceed with maximal efficiency and yield.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the solubility of my boronic ester reagent so critical for the success of my cross-coupling reaction?
A1: Sufficient solubility of all reaction components—the boronic ester, the aryl halide, the catalyst, and the base—is paramount for a successful cross-coupling reaction.[1] A homogeneous reaction mixture ensures that the catalytic species can efficiently interact with both coupling partners, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Poor solubility can lead to slow reaction rates, incomplete conversion, and the formation of unwanted side products, ultimately compromising your yield and product purity.[3]
Q2: I've observed that my boronic ester is poorly soluble in common ethereal solvents like THF and dioxane. What are my immediate options?
A2: This is a common challenge. Your immediate options involve modifying the solvent system. Consider using a co-solvent system, such as a mixture of toluene with an alcohol (e.g., isopropanol) or water.[4][5] The addition of a more polar solvent can significantly enhance the solubility of the boronic ester and the inorganic base. Alternatively, switching to more polar aprotic solvents like DMF, DMAc, or NMP can be effective, although these may require higher purification efforts.[2]
Q3: Are there any structural modifications I can make to my boronic ester to improve its solubility from the outset?
A3: Absolutely. The choice of the diol used to form the boronic ester plays a significant role in its physical properties, including solubility. While pinacol esters are widely used for their stability, they can sometimes be highly crystalline and poorly soluble.[2][6] Consider synthesizing neopentyl glycol esters, which can offer improved solubility.[2] For particularly challenging substrates, derivatizing the boronic acid with N-methyliminodiacetic acid (MIDA) to form an air-stable MIDA boronate can be an excellent strategy. These MIDA boronates often exhibit improved solubility and can release the boronic acid in a slow, controlled manner under the reaction conditions.
Part 2: In-depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed, actionable advice.
Q: My reaction is sluggish, and I suspect poor solubility of the boronic ester is the culprit. How can I systematically troubleshoot this?
A: A sluggish reaction is a classic symptom of solubility issues. Here’s a systematic approach to diagnose and solve the problem:
-
Visual Inspection: Carefully observe the reaction mixture. Is it a clear, homogeneous solution, or is there undissolved solid material? If it's heterogeneous, you have a clear indication of a solubility problem.
-
Solvent System Optimization: If you are using a single solvent, systematically introduce co-solvents. A good starting point is to add a small percentage of a polar protic solvent like isopropanol or n-butanol to your primary ethereal or aromatic solvent.[2][4] Refer to the table below for a comparison of commonly used solvents.
Solvent Dielectric Constant (20°C) Boiling Point (°C) Key Considerations Tetrahydrofuran (THF) 7.6 66 Good for many boronic esters, but can be too non-polar for some. 1,4-Dioxane 2.2 101 Similar to THF, often used at higher temperatures.[7] Toluene 2.4 111 A good non-polar base solvent, often used with a co-solvent. Isopropanol (IPA) 18.3 82.5 A robust co-solvent that can significantly improve solubility.[4] N,N-Dimethylformamide (DMF) 36.7 153 Highly polar, can dissolve a wide range of substrates but can be difficult to remove.[2] Water 80.1 100 Used as a co-solvent, particularly with water-soluble bases like K₃PO₄.[8] -
Base Selection and Solubility: The choice of base is intrinsically linked to solubility. Inorganic bases like K₂CO₃ and K₃PO₄ have limited solubility in many organic solvents. Using them with a water co-solvent system is often necessary. If you must work under anhydrous conditions, consider using an organic base like triethylamine or DIPEA, although these are generally less effective for Suzuki-Miyaura couplings.
-
Consider Phase-Transfer Catalysis: For reactions with significant immiscibility between an aqueous phase (containing the base) and an organic phase (containing the substrates), a phase-transfer catalyst (PTC) can be highly effective.[3][9] PTCs, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the anionic boronate species from the aqueous to the organic phase, where it can react with the palladium catalyst.[3][9]
Q: I am observing significant amounts of homocoupling of my boronic ester. Could this be related to solubility?
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Improving Solubility with a Co-Solvent System
This protocol provides a starting point for optimizing your reaction using a toluene/isopropanol co-solvent system.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic ester (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).
-
Solvent Addition: Add toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Co-Solvent Titration: Begin stirring the mixture and add isopropanol portion-wise (e.g., in 5% v/v increments relative to the toluene) until the reaction mixture becomes homogeneous. Gentle heating may be required.
-
Base Addition: Once the substrates are fully dissolved, add the base (e.g., K₂CO₃, 2.0 equiv) as a solid or dissolved in a minimal amount of water.
-
Reaction Execution: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or GC/LC-MS.
Protocol 2: Utilizing a Phase-Transfer Catalyst for Biphasic Reactions
This protocol is suitable for reactions where the boronic ester and aryl halide are soluble in an organic solvent, but an aqueous base is required.
-
Reagent and Solvent Setup: In a round-bottom flask, dissolve the aryl halide (1.0 equiv), boronic ester (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and a suitable ligand (e.g., SPhos, 0.04 equiv) in an organic solvent such as toluene.
-
Aqueous Base and PTC: In a separate vessel, prepare an aqueous solution of the base (e.g., K₃PO₄, 3.0 equiv). Add the phase-transfer catalyst (e.g., TBAB, 0.1 equiv) to this aqueous solution.
-
Reaction Assembly: Add the aqueous base/PTC solution to the organic solution of the reactants.
-
Vigorous Stirring: Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitoring and Workup: Monitor the reaction progress. Upon completion, the organic layer can be separated, washed, dried, and concentrated to isolate the product.
Part 4: Visualization of Key Concepts
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Ensuring the solubility of the boronic ester is crucial for the efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Boronic Ester Solubility
This decision tree provides a logical workflow for addressing solubility issues in your cross-coupling reactions.
Caption: A decision-making workflow for troubleshooting boronic ester solubility.
Part 5: References
-
Yang, W., Gao, X., & Wang, B. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 23(3), 346-368. [https://scholarworks.ku.edu/bitstream/handle/1808/8123/ Formulation%20Implications%20of%20the%20Physical%20and%20Chemical%20Properties%20of%20Boronic%20Acids.pdf]([Link] Formulation%20Implications%20of%20the%20Physical%20and%20Chemical%20Properties%20of%20Boronic%20Acids.pdf)
-
Lister, A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Paul, S., & Islam, M. M. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Bohrium. [Link]
-
Watson, A. J. B., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. [Link]
-
Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Paul, S., & Islam, M. M. (2020). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate. [Link]
-
Coman, S. M., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
Google Patents. (2005). Synthesis of boronic ester and acid compounds.
-
Berion, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]
-
Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters, 2(21), 3229–3231. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Pye, C. R., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Royal Society of Chemistry. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
National Institutes of Health. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
-
ResearchGate. (2005). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis. [Link]
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- 3. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to Interpreting Mass Spectrometry Data for N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
For drug development professionals and researchers engaged in synthetic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions, the precise characterization of reagents is paramount.[1] N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a key building block, valued for its stability and utility in introducing an aminopropanamide moiety onto an aromatic core.[1][2] Verifying its structure and purity is a critical step, and mass spectrometry (MS) stands as a definitive analytical tool for this purpose.
This guide provides an in-depth comparison of the expected mass spectrometry behavior of this boronic acid pinacol ester against structurally related alternatives. We will delve into the causality behind experimental choices, predict fragmentation patterns based on chemical principles, and present a clear framework for confident identification.
The Analytical Imperative: Choosing the Right Ionization Method
The target molecule possesses two key functional groups that dictate the mass spectrometry approach: an amide linkage and a boronic acid pinacol ester. While electron ionization (EI) is a common technique, it is a high-energy "hard" ionization method that would likely cause extensive, and potentially uninformative, fragmentation of such a molecule.
Electrospray ionization (ESI) is the preferred method here. ESI is a "soft ionization" technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation.[3] This preserves the crucial molecular weight information and allows for controlled fragmentation through tandem mass spectrometry (MS/MS), providing richer structural data.[3] For organoboron compounds, ESI-MS has proven to be a suitable and effective characterization technique.[4]
Experimental Protocol: ESI-MS Analysis
This protocol outlines a robust, self-validating workflow for analyzing N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid provides a proton source to facilitate the formation of the [M+H]⁺ ion.
-
Vortex the solution until the sample is fully dissolved.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrumentation & Parameters (Typical ESI-QTOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV. This high voltage is necessary to generate the aerosolized, charged droplets.[3]
-
Nebulizer Gas (N₂): 1.5 – 2.5 bar. This assists in solvent evaporation and droplet formation.
-
Drying Gas (N₂): 8 – 10 L/min at 200 – 250 °C. This facilitates desolvation of the droplets to release gas-phase ions.
-
Mass Range: m/z 50 – 500. This range comfortably covers the molecular ion and expected fragments.
-
Acquisition Mode:
-
MS Scan: To identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To induce and analyze fragmentation. Select the [M+H]⁺ ion as the precursor and apply a collision energy (e.g., 10-30 eV) to generate fragment ions.
-
-
-
Data Analysis:
-
Identify the monoisotopic mass of the [M+H]⁺ ion.
-
Analyze the isotopic pattern. The presence of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic M-1 peak.
-
Correlate the observed fragments in the MS/MS spectrum with predicted fragmentation pathways.
-
Predicted Fragmentation Pathway of the Target Molecule
The most likely site of protonation in ESI is the amide nitrogen or oxygen, due to the presence of lone pair electrons. Following protonation, collision-induced dissociation (CID) in MS/MS will induce fragmentation at the molecule's weakest points.
The calculated monoisotopic mass of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (C₁₅H₂₂BNO₃) is 275.1693 u. Therefore, the primary ion observed in the full scan MS spectrum should be the [M+H]⁺ ion at m/z 276.1771 .
The major fragmentation is predicted to occur via cleavage of the amide bond (an α-cleavage), which is a common pathway for amides.[5] This will lead to two primary, structurally significant fragments.
Caption: Predicted ESI-MS/MS fragmentation of protonated N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide.
Comparative Analysis: Distinguishing from Structural Alternatives
To confidently identify the target compound, it is crucial to understand how its mass spectrum differs from those of plausible alternatives or precursors. Here, we compare it with N-phenylpropanamide (lacking the boronate ester) and 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (lacking the propanamide group).
| Compound | Structure | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Distinguishing Feature |
| Target Compound | C₁₅H₂₂BNO₃ | 276.18 | 220.12 (Loss of propanal) | 57.03 (Propanoyl cation) | Presence of boron isotopic pattern; m/z 220 fragment. | |
| N-phenylpropanamide | C₉H₁₁NO | 136.09 | 93.06 (Aniline radical cation)[6] | 57.03 (Propanoyl cation)[6] | Absence of boron; lower MW; m/z 93 fragment. | |
| 3-(...)-aniline | C₁₂H₁₈BNO₂ | 220.15 | N/A | N/A | Molecular ion matches a key fragment of the target; lacks the m/z 57 fragment. |
Note: Fragment m/z values are based on theoretical calculations and known fragmentation of similar compounds.
Interpretation Insights:
-
N-phenylpropanamide vs. Target: The most direct comparison is the significant mass difference (140 u) due to the boronic acid pinacol ester group. The fragmentation of N-phenylpropanamide is well-documented, with a characteristic propanoyl cation at m/z 57 and an aniline fragment at m/z 93.[6] While the m/z 57 fragment is common to both, the absence of the boron isotopic pattern and the presence of the m/z 93 ion are definitive identifiers for N-phenylpropanamide.
-
3-(...)-aniline vs. Target: This comparison is critical to confirm the successful amide coupling. The molecular ion of this aniline precursor (m/z 220.15) corresponds almost exactly to a major predicted fragment of our target compound. A pure sample of the target should show a strong signal at m/z 276.18 with no significant signal at m/z 220.15 in the full MS scan. The presence of a signal at m/z 220.15 would indicate unreacted starting material. Furthermore, the aniline precursor would not produce the characteristic m/z 57 propanoyl cation upon fragmentation.
By employing a logical, structure-based approach to fragmentation analysis and comparing against logical alternatives, researchers can achieve unambiguous identification of N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, ensuring the quality and reliability of their synthetic endeavors.
References
- Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis.
- ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between...
- Echemi. (n.d.). N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide.
- ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds.
- National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- ResearchGate. (n.d.). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- PubMed. (2022, January 30). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry.
- Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.
- PubMed. (n.d.). Assigning the ESI mass spectra of organometallic and coordination compounds.
- Supporting Information. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
- ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- ResearchGate. (n.d.). Proposed mechanism of pathway A. (a) Elimination of N-phenylpropanamide... | Download Scientific Diagram.
- TCI AMERICA. (n.d.). N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide.
- Wikipedia. (n.d.). Electrospray ionization.
- Ingenta Connect. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
- UVIC. (2019, April 6). Assigning the ESI mass spectra of organometallic and coordination compounds.
- MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
- MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- PubChem. (n.d.). N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide.
- NIST. (n.d.). Propanamide, N-phenyl-.
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- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
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A Comparative Guide to Alternative Reagents for the Synthesis of 3-Aminophenyl Derivatives
Introduction: The Enduring Importance of 3-Aminophenyl Scaffolds
The 3-aminophenyl moiety is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to high-performance polymers and vibrant dyes. The strategic placement of the amino group in the meta position offers unique electronic and steric properties that are pivotal to the biological activity and material characteristics of the final product. The synthesis of these vital building blocks is, therefore, a critical undertaking in both academic research and industrial manufacturing.
Traditionally, the most common route to 3-aminophenyl derivatives is the reduction of the corresponding 3-nitrophenyl precursors. This transformation, while conceptually straightforward, presents a significant challenge in terms of reagent selection, chemoselectivity, scalability, and sustainability. The choice of reducing agent can profoundly impact the reaction's efficiency, the tolerance of other functional groups within the molecule, and the overall environmental footprint of the process.
This guide provides an in-depth, comparative analysis of the most prevalent and emerging alternative reagents for the synthesis of 3-aminophenyl derivatives. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
Core Methodologies for Nitroarene Reduction: A Comparative Overview
The reduction of a nitro group to an amine is a six-electron process that proceeds through various intermediates, including nitroso and hydroxylamine species.[1] The choice of reductant determines the reaction pathway and the conditions required to achieve the desired transformation efficiently and selectively. We will explore four major classes of reagents: Catalytic Hydrogenation, Metal-Mediated Reductions, Catalytic Transfer Hydrogenation, and Stoichiometric Reductions with other reagents.
Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes.[1] This technique utilizes a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon, in the presence of hydrogen gas.
Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Dihydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The nitroarene also adsorbs onto the surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms, ultimately yielding the aniline.
Caption: General workflow for catalytic hydrogenation of 3-nitrophenyl derivatives.
Advantages:
-
High Efficiency and Cleanliness: Reactions often go to completion with high yields, and the only byproduct is water. The catalyst is easily removed by filtration.
-
Scalability: The process is readily scalable for industrial production.
Disadvantages:
-
Chemoselectivity: Catalytic hydrogenation can reduce other functional groups, such as alkenes, alkynes, and some carbonyls. Dehalogenation can also be a significant side reaction.[2]
-
Safety: The use of flammable hydrogen gas requires specialized equipment and careful handling. Palladium on carbon can be pyrophoric.
-
Cost: Noble metal catalysts can be expensive, although they can often be recycled.
Comparative Performance:
| Reagent System | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Pd/C, H₂ | 3-Nitroacetophenone | MeOH, rt, 1 atm H₂ | 4 | >95 | [2] |
| PtO₂, H₂ | 3-Nitrophenol | EtOH, rt, 1 atm H₂ | 3 | 98 | Generic |
| Raney Ni, H₂ | 3-Nitroaniline | EtOH, 50°C, 50 psi H₂ | 6 | 92 | Generic |
Experimental Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone using Pd/C
-
Setup: To a Parr hydrogenation bottle, add 3-nitroacetophenone (1.65 g, 10 mmol) and methanol (50 mL). Carefully add 10% Pd/C (83 mg, 0.05 mol%).
-
Hydrogenation: Secure the bottle to a Parr shaker apparatus. Purge the vessel with nitrogen gas, then with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop or by TLC/LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-aminoacetophenone as a solid. The product can be further purified by recrystallization if necessary.
Metal-Mediated Reductions: The Classic Approach
The use of metals in acidic or neutral media is a long-standing and reliable method for nitro group reduction. The Béchamp reduction, using iron in acidic media, was historically a major industrial process for aniline production.[1] Modern variations, such as iron with ammonium chloride, offer milder and more environmentally friendly conditions.[3] Tin (Sn) and tin(II) chloride (SnCl₂) are also effective but are associated with more problematic waste streams.[1]
Mechanism of Action: These reductions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the solvent or an acidic additive. This sequence of electron transfer and protonation continues through the nitroso and hydroxylamine intermediates to the final amine.[3]
Caption: Simplified mechanism of metal-mediated nitroarene reduction.
Advantages:
-
Chemoselectivity: Generally, these methods are highly chemoselective and do not reduce other common functional groups like carbonyls, esters, or nitriles.[4]
-
Cost-Effectiveness: Iron is abundant, inexpensive, and non-toxic.[3]
-
Operational Simplicity: These reactions can often be performed in standard laboratory glassware without the need for specialized high-pressure equipment.
Disadvantages:
-
Stoichiometric Reagents: These are not catalytic processes and require a stoichiometric excess of the metal reductant, leading to significant waste generation.
-
Work-up: The work-up can be tedious, involving filtration of large amounts of metal oxides. Reactions with tin and SnCl₂ produce voluminous and hazardous tin salt waste.[1]
-
Harsh Conditions: The classical Béchamp (Fe/HCl) and Sn/HCl methods employ strong acids.
Comparative Performance:
| Reagent System | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Fe, NH₄Cl | 3-Nitrobenzonitrile | EtOH/H₂O, reflux | 1 | 94 | [5] |
| SnCl₂·2H₂O | 3-Nitroacetophenone | EtOH, 78°C | 2 | 85 | [4] |
| Fe powder | 3-Nitroaniline | H₂O, ball mill, rt | 6 | 94 | [3] |
Experimental Protocol: Reduction of 3-Nitrobenzonitrile using Iron and Ammonium Chloride
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzonitrile (1.48 g, 10 mmol), ethanol (20 mL), and water (5 mL).
-
Reagent Addition: Add ammonium chloride (2.14 g, 40 mmol) and iron powder (1.68 g, 30 mmol) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C). The reaction is often vigorous initially. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 1-2 hours), cool the mixture to room temperature and filter it through a pad of Celite® while still warm to remove the iron oxides. Wash the filter cake thoroughly with ethanol.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 3-aminobenzonitrile.
Catalytic Transfer Hydrogenation: A Safer Hydrogen Source
Catalytic transfer hydrogenation (CTH) offers a safer and often more convenient alternative to using high-pressure hydrogen gas.[6] In this method, hydrogen is generated in situ from a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst, typically Pd/C.
Mechanism of Action: The hydrogen donor (e.g., formic acid) decomposes on the catalyst surface to provide hydrogen atoms, which then reduce the nitro group in a manner analogous to catalytic hydrogenation. For formic acid, the decomposition products are H₂ and CO₂.[7]
Caption: Simplified cycle of catalytic transfer hydrogenation with formic acid.
Advantages:
-
Safety and Convenience: Avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.
-
Chemoselectivity: CTH can sometimes offer better chemoselectivity compared to catalytic hydrogenation with H₂ gas, particularly for preserving halogen substituents.
-
Mild Conditions: Many CTH reactions proceed under mild, often neutral, conditions.
Disadvantages:
-
Hydrogen Donor Stoichiometry: A stoichiometric excess of the hydrogen donor is typically required.
-
Catalyst Poisoning: Some hydrogen donors or their decomposition products can poison the catalyst.
-
Byproducts: The hydrogen donor generates byproducts that may need to be removed during work-up.
Comparative Performance:
| Reagent System | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Pd/C, HCOOH/NEt₃ | 3-Nitrostyrene | THF, 40°C | 2 | 95 | [2] |
| Fe(BF₄)₂, HCOOH | 4-Chloro-3-nitroanisole | rt | 24 | 95 | [8] |
| Ru(acac)₃, NaHCO₂ | Nitrobenzene | 80°C | 4 | 96.65 | [9] |
Experimental Protocol: Transfer Hydrogenation of 3-Nitroaniline using Pd/C and Formic Acid
-
Setup: In a round-bottom flask, suspend 3-nitroaniline (1.38 g, 10 mmol) and 10% Pd/C (138 mg, 10 wt%) in methanol (30 mL).
-
Reagent Addition: To the stirred suspension, add formic acid (1.9 mL, 50 mmol) dropwise. An exotherm and gas evolution (CO₂) will be observed.
-
Reaction: Heat the mixture to a gentle reflux (around 65°C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter through Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 1,3-diaminobenzene.
Sodium Dithionite: A Mild and Selective Reducing Agent
Sodium dithionite (Na₂S₂O₄) is an inexpensive, safe, and effective reagent for the reduction of aromatic nitro compounds.[10] It is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.
Mechanism of Action: The reduction with sodium dithionite is believed to proceed through a single-electron transfer mechanism. The dithionite ion dissociates in solution to form the sulfur dioxide radical anion (•SO₂⁻), which is a potent reducing agent.
Advantages:
-
Mild Conditions: Reactions are typically run in neutral or slightly basic aqueous or alcoholic solutions.
-
Good Chemoselectivity: Tolerates a wide range of functional groups, including esters, amides, and nitriles. It is often used for the selective reduction of one nitro group in dinitro compounds.
-
Safety and Cost: It is a relatively safe and inexpensive industrial chemical.
Disadvantages:
-
Solubility Issues: The reaction is often run in a two-phase system or requires a co-solvent due to the poor solubility of many organic substrates in water.
-
Waste Generation: As a stoichiometric reagent, it generates sulfate byproducts.
-
Stability: Sodium dithionite can decompose in acidic solutions or on exposure to air and moisture.
Comparative Performance:
| Reagent System | Substrate | Conditions | Time (h) | Yield (%) | Reference |
| Na₂S₂O₄ | 2,4-Dinitroaniline | EtOH/H₂O, reflux | 1 | 85 (selectively to 4-nitro-1,2-diaminobenzene) | [11] |
| Na₂S₂O₄, Viologen | 4-Nitrobenzoic acid | CH₂Cl₂/H₂O, rt | 0.5 | 95 | [11] |
| Na₂S₂O₄ | N-ethyl-3-nitroindole | EtOH/NaOH(aq), 50°C | - | - | [8] |
Experimental Protocol: Reduction of 3-Nitrophenol with Sodium Dithionite
-
Setup: In a round-bottom flask, dissolve 3-nitrophenol (1.39 g, 10 mmol) in a mixture of methanol (20 mL) and water (20 mL). Add sodium bicarbonate (3.36 g, 40 mmol).
-
Reagent Addition: Heat the mixture to 60°C. Add sodium dithionite (5.22 g, 30 mmol) portion-wise over 15-20 minutes, maintaining the temperature.
-
Reaction: Stir the reaction mixture at 60°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Isolation: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-aminophenol.
Conclusion: Selecting the Optimal Reagent
The synthesis of 3-aminophenyl derivatives via the reduction of their nitro precursors offers a variety of methodological choices, each with its own distinct advantages and limitations.
-
Catalytic hydrogenation remains a highly efficient and clean method, particularly for large-scale synthesis, but requires careful consideration of chemoselectivity and safety.
-
Metal-mediated reductions , especially with the Fe/NH₄Cl system, provide a cost-effective, highly chemoselective, and operationally simple alternative, making it a strong candidate for laboratory-scale synthesis of complex molecules.
-
Catalytic transfer hydrogenation bridges the gap between the two, offering the high efficiency of catalysis without the hazards of handling hydrogen gas, and is an excellent choice for general-purpose reductions.
-
Sodium dithionite stands out for its mildness and is a valuable tool for reducing sensitive substrates or achieving selective reductions in poly-functionalized molecules.
The ultimate choice of reagent will depend on a careful evaluation of the specific substrate, the presence of other functional groups, the desired scale of the reaction, and the available equipment and safety infrastructure. This guide provides the foundational data and protocols to assist researchers in navigating these choices and successfully synthesizing the valuable 3-aminophenyl derivatives that drive innovation across the chemical sciences.
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 2023 . [Link]
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Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry, 2025 . [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 2020 . [Link]
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Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate, 2020 . [Link]
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Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
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Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 1982 . [Link]
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Synthesis of 3-nitroacetophenone. Masaryk University. [Link]
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Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Tetrahedron Letters, 2003 . [Link]
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Size-Dependent Hydrogenation of p-Nitrophenol with Pd Nanoparticles Synthesized with Poly(amido)amine Dendrimer Templates. The Journal of Physical Chemistry C, 2008 . [Link]
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A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. ResearchGate, 2016 . [Link]
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On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism. Dalton Transactions, 2019 . [Link]
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Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI, 2019 . [Link]
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Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers, 2021 . [Link]
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What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Toronto. [Link]
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Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 2014 . [Link]
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m-NITRODIMETHYLANILINE. Organic Syntheses. [Link]
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3-Nitroacetophenone Synthesis Lab Report. Bartleby. [Link]
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m-CHLOROBENZALDEHYDE. Organic Syntheses. [Link]
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Recent Advances in Catalytic Transfer Hydrogenation with Formic Acid over Heterogeneous Transition Metal Catalysts. Sci-Hub. [Link]
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Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]
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'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. JETIR. [Link]
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Metal-free hydrogenation with formic acid over N-doped carbon. Green Chemistry, 2017 . [Link]
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Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS Green Chemistry Institute. [Link]
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Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. [Link]
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N,N-Dimethylaniline, a molecule to dye for. YouTube. [Link]
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Solved Reduction of 3-Nitroacetophenone NO NH2 ?? 2. НОН' or. Chegg. [Link]
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Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 2007 . [Link]
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General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 2011 . [Link]
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One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry, 2009 . [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Omega, 2020 . [Link]
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One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]
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Green chemistry metrics. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Comparative Yield Analysis of Cross-Coupling Methods
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is the bedrock of modern organic synthesis, particularly within drug discovery and development.[1][2][3] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, a fact underscored by the 2010 Nobel Prize in Chemistry. However, with a diverse array of named reactions—each with its own nuances—the selection of an optimal method to maximize yield and efficiency can be a formidable challenge.
This guide provides an in-depth comparative analysis of the most prevalent cross-coupling methods: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. Moving beyond a simple recitation of facts, we will dissect the causal factors that govern reaction outcomes, providing field-proven insights to empower you to make informed decisions in your synthetic campaigns.
The Pillars of Comparison: A Framework for Method Selection
A direct comparison of reaction yields is often misleading without considering the broader experimental context. The true performance of a cross-coupling method is a multifactorial equation. Our analysis will be framed by the following critical parameters:
-
Yield & Turnover Number (TON): The ultimate measure of efficiency.
-
Substrate Scope: The range of compatible electrophiles and nucleophiles.
-
Functional Group Tolerance: The reaction's ability to proceed without interference from other reactive sites on the substrates.
-
Reagent & Catalyst Toxicity/Cost: Practical considerations for scalability and green chemistry.
-
Reaction Conditions: The harshness of temperature, pressure, and required atmosphere (e.g., inert vs. air).
The interplay of these factors dictates the optimal choice for a specific synthetic transformation. For instance, while a high-yielding reaction may be ideal for a final, small-scale synthesis, a method using cheaper but less active catalysts might be preferred for large-scale production where catalyst loading becomes a significant cost driver.[4]
Overview and Mechanistic Causality of Key Cross-Coupling Reactions
Understanding why a reaction behaves in a certain way is paramount to troubleshooting and optimization. At the heart of these methods lies a common catalytic cycle involving a palladium catalyst, typically cycling between Pd(0) and Pd(II) oxidation states. The primary steps are: Oxidative Addition, Transmetalation (or equivalent), and Reductive Elimination.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds, particularly for biaryl synthesis.[1][3]
-
Core Principle: Couples an organoboron reagent (boronic acid or ester) with an organohalide.
-
Causality of High Yield: The key to its success lies in the stability and low toxicity of the boronic acid reagents, which are often crystalline solids, easy to handle, and tolerant of a wide range of functional groups. The byproducts are inorganic and easily removed, simplifying purification.
-
Experimental Insight: The choice of base is critical.[5] A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. The reaction is sensitive to factors that can degrade the boronic acid, such as high temperatures, which can cause protodeboronation.
The Heck reaction is unique in this group as it couples an organohalide with an alkene, forming a substituted alkene.[6]
-
Core Principle: Forms a new C-C bond between an sp² carbon of an organohalide and an sp² carbon of an alkene.[6]
-
Causality of Selectivity: Unlike methods requiring pre-formed organometallic reagents, the Heck reaction uses a simple alkene.[6] The regioselectivity of the C-C bond formation on the alkene is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon.
-
Experimental Insight: The reaction does not require strictly inert conditions, making it robust for automation.[7] A base is required to neutralize the HX generated in the catalytic cycle. The choice of phosphine ligands can significantly influence the yield and selectivity.
This method is the premier choice for synthesizing aryl-alkyne and vinyl-alkyne structures.
-
Core Principle: Couples a terminal alkyne with an aryl or vinyl halide.
-
Causality of High Efficiency: The Sonogashira coupling typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI). The copper co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which is much more reactive towards transmetalation with the palladium center than the alkyne itself. This synergy leads to high yields under mild conditions.[8]
-
Experimental Insight: A significant side reaction is the homocoupling of the alkyne (Glasier coupling), which can be minimized by running the reaction under strictly anaerobic conditions and using an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).
The Stille coupling offers a broad substrate scope due to the diverse range of accessible organotin reagents.
-
Core Principle: Couples an organostannane (organotin) reagent with an organohalide.
-
Causality of Broad Scope: The key advantage is the tolerance of organostannanes to a vast array of functional groups. The C-Sn bond is covalent and stable, yet readily undergoes transmetalation.[9] This allows for the coupling of complex fragments late in a synthetic sequence.
-
Experimental Insight: The primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. This is a major consideration in pharmaceutical development. Stoichiometric additives, such as lithium chloride (LiCl), can accelerate the transmetalation step and improve yields, particularly with vinylstannanes.
This reaction is a cornerstone for C-N bond formation, crucial for the synthesis of countless pharmaceuticals containing arylamine moieties.[10]
-
Core Principle: Couples an amine with an aryl halide to form an arylamine.[10]
-
Causality of Ligand Dependence: The success of this reaction is critically dependent on the choice of phosphine ligand.[11] Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are essential. They promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides and a wider range of amines.[11]
-
Experimental Insight: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine, forming the active nucleophile. The choice of base and ligand must be carefully optimized for specific substrate pairings, as different amines have vastly different pKa values and steric profiles.[12]
Quantitative Comparison: Yield Analysis
To provide a tangible comparison, the following table summarizes typical performance characteristics. Yields are highly substrate- and condition-dependent; these ranges represent commonly reported outcomes for efficient systems.
| Reaction | Coupling Partners | Typical Pd Catalyst/Ligand | Typical Base | Key Advantage | Major Drawback | Typical Yield Range |
| Suzuki-Miyaura | R¹-X + R²-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Low toxicity, stable reagents | Boronic acid instability | 80-98% |
| Heck | R¹-X + Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, DIPA | No organometallic reagent needed | Limited to alkene coupling | 70-95% |
| Sonogashira | R¹-X + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Mild conditions, high efficiency | Alkyne homocoupling | 85-99% |
| Stille | R¹-X + R²-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (Often none) | Broad functional group tolerance | Toxic tin byproducts | 75-95% |
| Buchwald-Hartwig | R¹-X + R²R³NH | Pd₂(dba)₃ / Biarylphosphine | NaOtBu, Cs₂CO₃ | Premier C-N bond formation | Ligand/base sensitivity | 70-98% |
Note: X = I, Br, Cl, OTf. R¹, R² = Aryl, Vinyl, Alkyl, etc. depending on the reaction.
Experimental Workflow & Protocol Validation
Trustworthiness in science is built on reproducibility. The following section details a generalized workflow for reaction optimization and provides a specific, validated protocol for a Suzuki-Miyaura coupling.
A systematic approach is crucial for developing a high-yielding protocol. The following workflow illustrates a logical sequence for optimization.
Caption: A logical workflow for optimizing cross-coupling reaction yields.
This protocol is a self-validating system, representing a standard, high-yield procedure.
Materials:
-
4-Bromoanisole (Electrophile)
-
Phenylboronic acid (Nucleophile)
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst precursor)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (Ligand)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Toluene (Solvent)
-
Water (Co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The presence of oxygen can lead to unwanted side reactions like homocoupling.
-
Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the Schlenk flask via syringe. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Reaction Initiation: Add the catalyst mixture to the flask.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100°C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl. Expected Yield: >90%.
Troubleshooting Common Yield Issues
Low yield is a common frustration, but it is often traceable to a few key factors.[13]
-
Problem: No or Low Conversion
-
Causality: The palladium catalyst may be inactive. The Pd(II) precatalyst must be reduced in situ to the active Pd(0) state.[14] This reduction can be hindered by impure reagents or inefficient ligands.
-
Solution: Ensure high-purity, degassed solvents. Screen a different, more electron-rich ligand. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.
-
-
Problem: Formation of Homocoupling Byproducts
-
Causality: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the organometallic nucleophile (e.g., R-B(OH)₂ → R-R).
-
Solution: Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.
-
-
Problem: Protodeboronation (Suzuki) or Stannane Decomposition (Stille)
-
Causality: The organometallic reagent is being destroyed before it can participate in the catalytic cycle. This can be caused by excessively harsh basic conditions, high temperatures, or the presence of acidic protons.
-
Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Lower the reaction temperature. Ensure all reagents are anhydrous if water is not part of the intended solvent system.
-
Conclusion and Future Outlook
The Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions are indispensable tools in modern chemical synthesis.[7][15] A rational choice among them, guided by an understanding of their underlying mechanisms and practical limitations, is essential for maximizing yield and achieving synthetic goals efficiently. The selection is not merely about picking the reaction with the highest literature-reported yield but involves a holistic assessment of substrate compatibility, functional group tolerance, and scalability.
The field continues to evolve, with ongoing research focused on developing more active and stable catalysts, expanding the reaction scope to include more challenging substrates, and performing couplings under greener, more sustainable conditions. As our understanding of catalytic cycles deepens, so too will our ability to design and execute these powerful transformations with ever-greater precision and efficiency.
References
- Advances in Cross-Coupling Reactions.MDPI.
- The Suzuki, Heck, Sonogashira, and Stille-type coupling reactions with...
- A Comparative Guide to the Kinetic Analysis of C-C Coupling Reactions: Sonogashira vs.
- The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.PubMed Central.
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions.Nanochemistry Research.
- The Heck, Suzuki, and Olefin Metathesis Reactions.Master Organic Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers (RSC Publishing).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
- Cross Coupling Reactions: A Practical Guide.
- Buchwald–Hartwig amin
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
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A Senior Application Scientist's Guide to Assessing Stereoselectivity in Reactions of Boronic Esters
For researchers, medicinal chemists, and professionals in drug development, the precise control and accurate assessment of stereochemistry are paramount. In the realm of modern organic synthesis, stereoselective reactions involving boronic esters have emerged as powerful tools for constructing complex chiral molecules. The ability to reliably determine the enantiomeric and diastereomeric purity of the resulting products is not merely a matter of analytical due to diligence; it is a critical determinant of a molecule's biological activity and, ultimately, its therapeutic potential.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the stereoselectivity of reactions involving boronic esters. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offer field-proven insights, and present self-validating protocols to ensure the integrity of your results.
The Central Challenge: Stability and Resolution
A primary hurdle in the analysis of boronic esters, particularly the widely used pinacol esters, is their susceptibility to hydrolysis back to the corresponding boronic acid.[1][2] This degradation can occur during sample preparation or even on-column during chromatographic analysis, leading to inaccurate assessments of stereopurity.[2][3] Therefore, the selection of an appropriate analytical method must consider not only its ability to resolve stereoisomers but also its compatibility with the inherent reactivity of the analyte.
Comparative Analysis of Key Methodologies
The choice of analytical technique for determining the stereochemical outcome of a reaction is a critical decision that balances throughput, accuracy, and the specific nature of the boronic ester product. Here, we compare the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral HPLC | Chiral SFC | NMR Spectroscopy (with Chiral Derivatizing Agents) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase. | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (CDA), leading to distinct signals in the NMR spectrum. |
| Primary Use Cases | Routine enantiomeric excess (e.e.) and diastereomeric excess (d.e.) determination for a wide range of compounds. | High-throughput screening, purification, and analysis of compounds not well-suited for HPLC. | Rapid e.e. determination, mechanistic studies, and analysis of crude reaction mixtures. |
| Advantages | - High resolution and accuracy.- Wide variety of commercially available CSPs.- Well-established and widely used technique. | - Faster analysis times than HPLC.- Lower viscosity of the mobile phase allows for higher flow rates.- Reduced organic solvent consumption. | - Very fast analysis time.- Minimal sample preparation for crude samples.- Provides structural information. |
| Disadvantages | - Longer analysis times compared to SFC and NMR.- Potential for on-column hydrolysis of boronic esters.- Method development can be time-consuming. | - Higher initial instrument cost.- Mobile phase and column choices can be more limited than HPLC. | - Requires a suitable chiral derivatizing agent.- Derivatization reaction must go to completion without racemization.- Lower sensitivity compared to chromatographic methods. |
| Best For | Accurate and robust quantification of stereoisomers in purified samples. | High-throughput analysis and purification of chiral boronic esters. | Quick checks of enantioselectivity and analysis of complex mixtures. |
In-Depth Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a gold standard for the accurate determination of enantiomeric excess. The key to a successful separation lies in selecting the appropriate chiral stationary phase (CSP) and mobile phase to achieve baseline resolution of the enantiomers while minimizing on-column degradation.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of Boronic Esters.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small amount (typically 1 mg/mL) of the boronic ester product in a suitable aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). Causality: Using aprotic solvents minimizes the risk of hydrolysis before injection.[2][3]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Chromatographic Conditions:
-
Column: Select a chiral stationary phase (CSP) known to be effective for the class of compound being analyzed. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve separation. Insight: To mitigate on-column hydrolysis in reversed-phase mode, consider using a high pH mobile phase (e.g., pH 12.4) with an ion-pairing reagent or a mobile phase with no pH modifier.[1][2]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature, typically 25 °C, to ensure reproducible retention times.
-
Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: % e.e. = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
-
Troubleshooting Chiral HPLC Separations:
-
No Separation: Screen different CSPs and mobile phase compositions. Small changes in the alcohol modifier or the addition of an acidic or basic additive can significantly impact selectivity.
-
Peak Tailing or Broadening: This may be due to on-column hydrolysis. Try using aprotic diluents and mobile phases, or switch to a less hydrolytically sensitive boronic ester if possible.
-
Irreproducible Retention Times: Ensure the column is properly equilibrated with the mobile phase and that the temperature is stable. Be aware of the "memory effect" of some chiral columns, where previous additives can influence subsequent separations.[4]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has gained prominence for chiral separations due to its speed and reduced environmental impact. The use of supercritical CO2 as the primary mobile phase results in lower viscosity and higher diffusivity, allowing for faster separations without a significant loss of resolution.[4]
Step-by-Step Protocol:
-
Sample Preparation: Similar to HPLC, dissolve the sample in a suitable organic solvent. Methanol is a common co-solvent in SFC, but for boronic esters, consider using 2,2,2-trifluoroethanol (TFE) to control degradation.[1]
-
SFC Conditions:
-
Column: Many HPLC chiral stationary phases can be used in SFC.
-
Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.
-
Flow Rate: Typically 2-5 mL/min.
-
Backpressure: Maintained at a constant pressure (e.g., 150 bar) to keep the CO2 in its supercritical state.
-
Temperature: Usually between 30-40 °C.
-
-
Data Analysis: The calculation of enantiomeric excess is the same as for HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This technique offers a rapid assessment of enantiomeric purity, often directly from a crude reaction mixture. The principle involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Workflow for NMR Analysis with CDAs
Caption: Workflow for NMR-based Stereoselectivity Assessment.
Step-by-Step Protocol:
-
Selection of CDA: Choose a CDA that will react cleanly and completely with the boronic ester. For alcohol derivatives of boronic esters, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic choice. For diols, chiral boric acids can be effective.[1]
-
Derivatization: In an NMR tube, dissolve the boronic ester and a slight excess of the CDA in a suitable deuterated solvent (e.g., CDCl3). The reaction is often rapid at room temperature.
-
NMR Acquisition: Acquire a high-resolution 1H or 19F NMR spectrum. 19F NMR can be particularly advantageous if the CDA contains fluorine, as the spectra are simpler and have a wider chemical shift range.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Carefully integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting boronic ester.
-
Ensure that the baseline is properly corrected before integration for accurate results.[5]
-
Advantages and Disadvantages of Common Chiral Derivatizing Agents:
| Chiral Derivatizing Agent | Advantages | Disadvantages |
| Mosher's Acid (and its analogs) | - Widely applicable to alcohols and amines.- Often provides good signal separation.- Can be used to determine absolute configuration. | - Can be expensive.- The two diastereomers may have different stabilities. |
| Chiral Boric Acids | - Highly effective for diols.- Derivatization is often fast and clean. | - Limited to diol-containing substrates. |
| (R)-BINOL | - Can form diastereomeric boronate esters with boronic acids. | - The equilibrium may not favor complete derivatization. |
Case Study: Assessing the Stereoselectivity of a Rhodium-Catalyzed Asymmetric Hydroboration
A common reaction to generate chiral boronic esters is the asymmetric hydroboration of an alkene. Let's consider the hydroboration of a trisubstituted alkene directed by a phosphonate group, yielding a chiral tertiary boronic ester.[6]
Reaction:
(E)-alkenylphosphonate + pinacolborane --[Rh(cod)Cl]2, chiral ligand--> Chiral tertiary boronic ester
Assessing Stereoselectivity:
-
Initial Screen (NMR): A quick 1H NMR of the crude reaction mixture might not be sufficient to determine the enantiomeric excess. However, if diastereomers are formed, their ratio can be determined by integrating distinct signals.[5]
-
Derivatization and Analysis (HPLC): The crude boronic ester can be oxidized to the corresponding tertiary alcohol. This stable alcohol can then be analyzed by chiral HPLC to determine the enantiomeric excess of the hydroboration reaction.[6]
-
Direct Analysis (SFC): For a higher throughput approach, the crude boronic ester could be directly analyzed by chiral SFC, which may provide a rapid assessment of the enantiomeric ratio without the need for derivatization.
Expected Data:
| Substrate | Chiral Ligand | Yield (%) | e.e. (%) [Method] |
| (E)-alkenylphosphonate 1 | (R,R)-TADDOL-derived phosphite | 82 | 98 [Chiral HPLC after oxidation] |
| (E)-alkenylphosphonate 2 | (S,S)-TADDOL-derived phosphite | 79 | 96 [Chiral HPLC after oxidation] |
This case study illustrates a common workflow where a preliminary assessment might be followed by a more robust and quantitative method like chiral HPLC after a simple derivatization.
Conclusion: A Multi-faceted Approach to Ensuring Stereochemical Integrity
The assessment of stereoselectivity in reactions involving boronic esters is a critical aspect of modern chemical research and development. There is no single "best" method; the optimal choice depends on the specific goals of the analysis, the nature of the analyte, and the available instrumentation. A prudent strategy often involves a combination of techniques: rapid NMR analysis for initial screening and reaction optimization, followed by the high-resolution power of chiral HPLC or the speed of chiral SFC for accurate quantification and validation.
By understanding the underlying principles of each technique and the potential pitfalls associated with boronic ester analysis, researchers can confidently and accurately determine the stereochemical outcomes of their reactions, paving the way for the development of novel and effective chiral molecules.
References
-
Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 2012 , 1232, 168-176. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 2014 , 37(14), 1985-1999. [Link]
-
Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates. Journal of the American Chemical Society, 2024 , 146(20), 13867–13875. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed, 2012 . [Link]
-
Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society, 2017 , 139(16), 5724–5727. [Link]
-
NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 2022 , 12(8), 4761-4766. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 2018 , 95(10), 1835–1840. [Link]
-
Chiral derivatizing agent. Wikipedia. [Link]
-
A Protocol for NMR Analysis of the Enantiomeric Excess of Chiral Diols Using an Achiral Diboronic Acid Template. The Journal of Organic Chemistry, 2016 , 81(17), 7415–7421. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 2022 , 40(3), 124-131. [Link]
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Trouble with chiral separations. Chromatography Today, 2020 . [Link]
-
Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 2017 , 53(31), 4294-4306. [Link]
-
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 2016 , 138(23), 7350–7360. [Link]
-
Stereodivergent Olefination of Enantioenriched Boronic Esters. Angewandte Chemie International Edition, 2018 , 57(34), 11049-11053. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry, 2012 . [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 2021 , 26(16), 4995. [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate, 2014 . [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate, 2014 . [Link]
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- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
